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  • Product: Phenol, 2-(diphenylphosphinyl)-
  • CAS: 16522-52-4

Core Science & Biosynthesis

Foundational

Phenol, 2-(diphenylphosphinyl)- CAS 16522-52-4 physical and chemical properties

An In-depth Technical Guide to Phenol, 2-(diphenylphosphinyl)- (CAS 16522-52-4) Introduction and Compound Profile Phenol, 2-(diphenylphosphinyl)- is a bifunctional organophosphorus compound featuring a phenolic hydroxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Phenol, 2-(diphenylphosphinyl)- (CAS 16522-52-4)

Introduction and Compound Profile

Phenol, 2-(diphenylphosphinyl)- is a bifunctional organophosphorus compound featuring a phenolic hydroxyl group and a tertiary phosphine oxide moiety positioned ortho to each other on a benzene ring. This specific arrangement of a hard Lewis basic phosphinyl oxygen and an acidic proton donor (phenol) in close proximity creates a molecule with significant potential for applications in organocatalysis, coordination chemistry, and materials science.

Its structure is derived from the oxidation of its more common precursor, 2-(diphenylphosphino)phenol (CAS 60254-10-6). The transformation from a phosphine to a phosphine oxide fundamentally alters the electronic and steric properties of the phosphorus center, converting it from a soft, nucleophilic Lewis base to a stable, polar, and strongly hydrogen-bond-accepting group. This guide provides a comprehensive overview of its known and predicted properties, synthesis, and potential applications, offering field-proven insights for its utilization in research and development.

Key Structural Features and Functionality

The unique chemical behavior of this molecule is dictated by the interplay between its two primary functional groups.

G cluster_molecule Phenol, 2-(diphenylphosphinyl)- cluster_key Functional Groups mol A Phenolic Hydroxyl Group - Acidic proton source - Hydrogen bond donor - Site for O-alkylation/acylation - Directs electrophilic substitution B Diphenylphosphinyl Group - Strong hydrogen bond acceptor (P=O) - Polar, electron-withdrawing - Sterically demanding - Confers thermal stability

Caption: Core functional groups of Phenol, 2-(diphenylphosphinyl)-.

Physicochemical and Spectroscopic Properties

Direct experimental data for Phenol, 2-(diphenylphosphinyl)- is not widely published. The following properties are either calculated or predicted based on its structure and data from analogous compounds.

Core Physical Properties
PropertyValue / DescriptionSource / Rationale
CAS Number 16522-52-4N/A
Molecular Formula C₁₈H₁₅O₂PCalculated
Molecular Weight 294.28 g/mol Calculated
Appearance Expected to be a white or off-white solid.Based on the precursor 2-(diphenylphosphino)phenol being a solid.
Melting Point Not reported. Expected to be higher than its phosphine precursor (142-150 °C) due to increased polarity and hydrogen bonding capability.Inferred from.
Solubility Expected to be soluble in polar organic solvents like alcohols, THF, and DMSO. Low solubility in water and nonpolar solvents like hexanes.General chemical principles.
Spectroscopic Characterization

The combination of a phenol and a phosphine oxide gives rise to a highly characteristic spectral signature.

  • Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for confirming the successful synthesis of this molecule, primarily through the appearance of the P=O stretch and the characteristic O-H stretch of the phenol.

    • ~3200-3500 cm⁻¹ (broad): O-H stretching vibration of the hydrogen-bonded phenolic group[1][2].

    • ~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching vibrations[1].

    • ~1500-1600 cm⁻¹ (medium-strong): C=C aromatic ring stretching vibrations[2].

    • ~1150-1300 cm⁻¹ (strong, sharp): P=O stretching vibration. This is the key diagnostic peak confirming the presence of the phosphine oxide and its absence in the phosphine starting material[3].

    • ~1220 cm⁻¹: Aromatic C-O stretching, characteristic of phenols[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: The spectrum will show distinct regions for the aromatic and phenolic protons. The protons on the phenyl rings attached to phosphorus will exhibit coupling to the ³¹P nucleus.

      • δ 9.0-10.0 ppm (singlet, broad): Phenolic O-H proton. The chemical shift can vary with concentration and solvent. D₂O exchange would cause this signal to disappear, confirming its identity[4].

      • δ 6.8-8.0 ppm (multiplet): Aromatic protons. The 14 protons on the three phenyl rings will appear in this region. Protons ortho to the phosphorus atom will show doublet of doublets patterns due to both ³J(H,H) and ³J(P,H) coupling.

    • ¹³C NMR: Aromatic carbons will appear in the typical δ 115-160 ppm range. Carbons directly bonded to phosphorus will appear as doublets due to ¹J(P,C) coupling. The carbon bearing the hydroxyl group (C-OH) is expected around δ 155-160 ppm, while the carbon bonded to phosphorus (C-P) will also be significantly shifted.

    • ³¹P NMR: This is the most definitive NMR experiment. A single resonance is expected. While the precursor phosphine, 2-(diphenylphosphino)phenol, would have a chemical shift around δ -15 to -25 ppm, the phosphine oxide will be significantly downfield.

      • Predicted Shift: δ +25 to +40 ppm. This range is typical for tertiary aryl phosphine oxides and contrasts sharply with the upfield shift of the starting phosphine[4].

  • Mass Spectrometry (MS) : Electron ionization (EI) would likely show a prominent molecular ion peak.

    • M⁺ at m/z = 294: Corresponding to the molecular weight of the compound.

    • Key Fragments: Fragmentation would likely involve the loss of a phenyl radical (m/z = 217), a phenoxy radical, or cleavage around the phosphorus center, which are characteristic pathways for organophosphorus compounds and phenols[5][6].

Synthesis and Reactivity

Recommended Synthetic Protocol: Oxidation of 2-(diphenylphosphino)phenol

The most direct and reliable synthesis of Phenol, 2-(diphenylphosphinyl)- is the oxidation of commercially available 2-(diphenylphosphino)phenol (CAS 60254-10-6). Phosphines are readily oxidized by a variety of reagents, with hydrogen peroxide being a common, effective, and clean choice[7].

Causality of Experimental Choices:

  • Solvent (DCM/Methanol co-solvent): Dichloromethane (DCM) is chosen for its ability to dissolve the starting phosphine. A co-solvent like methanol is used to ensure miscibility with the aqueous hydrogen peroxide, facilitating a smooth reaction.

  • Oxidant (Hydrogen Peroxide, 30% aq.): H₂O₂ is a potent but clean oxidant; its only byproduct is water, which simplifies the workup procedure significantly compared to other oxidants. It is added slowly at a low temperature to control the exothermicity of the reaction.

  • Temperature Control (0 °C to RT): The oxidation of phosphines is highly exothermic. Starting at 0 °C allows for safe control of the reaction rate and prevents potential side reactions or solvent boiling. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

  • Workup (Sodium Thiosulfate Quench): A small amount of unreacted peroxide can be hazardous upon concentration. Sodium thiosulfate (Na₂S₂O₃) is a mild reducing agent used to safely quench any remaining H₂O₂.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(diphenylphosphino)phenol (1.0 eq) in a 2:1 mixture of dichloromethane (DCM) and methanol.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Oxidation: Add 30% aqueous hydrogen peroxide (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR. The product will have a different Rf value, and its ³¹P NMR signal will appear significantly downfield from the starting material.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and add a saturated aqueous solution of sodium thiosulfate to quench any excess peroxide. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Add DCM and water. Separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield pure Phenol, 2-(diphenylphosphinyl)-.

Synthetic Workflow Diagram

G start Start: 2-(diphenylphosphino)phenol (CAS 60254-10-6) dissolve 1. Dissolve in DCM/MeOH start->dissolve cool 2. Cool to 0 °C dissolve->cool oxidize 3. Add H₂O₂ (aq.) dropwise cool->oxidize react 4. Stir at RT for 2-3h oxidize->react quench 5. Quench with Na₂S₂O₃ (aq.) react->quench extract 6. Extract with DCM quench->extract purify 7. Dry, Concentrate & Purify (Recrystallization/Chromatography) extract->purify end_node Product: Phenol, 2-(diphenylphosphinyl)- (CAS 16522-52-4) purify->end_node

Caption: Workflow for the synthesis of Phenol, 2-(diphenylphosphinyl)-.

Reactivity Profile
  • Phenolic Group: The hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide. This anion can act as a nucleophile in O-alkylation or O-acylation reactions. The hydroxyl group is also a strong ortho, para-director for electrophilic aromatic substitution, though the phosphinyl group's steric bulk may hinder substitution at the 6-position.

  • Phosphinyl Group: The P=O bond is highly stable and generally unreactive. However, its oxygen atom is an excellent hydrogen bond acceptor, a key feature for its use in organocatalysis[8]. This group is strongly deactivating and meta-directing for electrophilic aromatic substitution on its attached phenyl rings.

Applications and Areas of Scientific Interest

While specific applications for Phenol, 2-(diphenylphosphinyl)- are not extensively documented, its structure is highly analogous to other bifunctional phosphine oxides that have found utility in several advanced research areas.

  • Organocatalysis: Bifunctional catalysts that contain both a Lewis basic site and a Brønsted acidic site are of great interest. Phenolic phosphine oxides have been successfully employed as metal-free catalysts for reactions like the redox-neutral Mitsunobu reaction, where they activate alcohols for nucleophilic substitution[8][9]. The proximity of the P=O and O-H groups in the title compound makes it an excellent candidate for similar catalytic cycles.

  • Ligand Synthesis: The phenolic oxygen can serve as a handle to anchor the diphenylphosphinyl moiety to larger molecular scaffolds, polymers, or surfaces. This allows for the creation of novel materials or heterogeneous catalysts where the phosphine oxide group can act as a coordinating ligand or a polar modifier.

  • Medicinal Chemistry: The phosphine oxide group is recognized as a stable, polar functional group that can act as a bioisostere for other groups like sulfones or amides. Its ability to act as a strong hydrogen bond acceptor can be exploited in drug design to achieve potent binding to biological targets[10]. The phenolic group provides an additional site for interaction or further derivatization.

  • Materials Science: Compounds containing phosphine oxide moieties are known for their thermal stability and have been incorporated into polymers to act as flame retardants[11].

Safety and Handling

No specific Safety Data Sheet (SDS) is available for CAS 16522-52-4. The following guidance is based on the known hazards of its precursor and analogous phenolic compounds[12][13].

  • Hazard Classification (Predicted):

    • Skin Irritation (Category 2)

    • Serious Eye Irritation / Damage (Category 2A or 1)

    • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Use chemical splash goggles and/or a face shield[12].

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling[14].

    • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents[12].

    • Avoid generation of dust.

  • First Aid Measures:

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[15].

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice[15].

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[13].

References

  • Gholinejad, M., et al. (2015). Correction for 'A novel polymer containing phosphorus–nitrogen ligands for stabilization of palladium nanoparticles: an efficient and recyclable catalyst for Suzuki and Sonogashira reactions in neat water'. Dalton Transactions, 44, 14293–14303. Available at: [Link]

  • Martin, M., et al. (2022). Phenolic 3° Phosphine Oxides as a Class of Metal-Free Catalysts for the Activation of C–O Bonds in Aliphatic Alcohols. Duquesne Scholarship Collection. Available at: [Link]

  • Grison, C., et al. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ACS Medicinal Chemistry Letters, 11(6), 1204–1214. Available at: [Link]

  • Martin, M., et al. (2022). Phenolic 3° Phosphine Oxides as a Class of Metal-Free Catalysts for the Activation of C–O Bonds in Aliphatic Alcohols: Direct Synthesis of Catalyst Candidates, and Kinetic Studies. Inorganics, 10(3), 35. Available at: [Link]

  • Wikipedia. (n.d.). Phosphine oxides. Retrieved March 27, 2026. Available at: [Link]

  • Li, B., et al. (2018). Straightforward Synthesis of Bifunctional Phosphorus Phenols via Phosphination of In Situ Generated o-Quinone Methides. Molecules, 23(11), 2951. Available at: [Link]

  • Gholinejad, M., et al. (2015). 31P NMR of 2-((1-((diphenylphosphino)oxy)allylidene)amino)phenol. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Doc Brown's Chemistry. (2026). Infrared spectrum of phenol. Available at: [Link]

  • Karlin, K. D., et al. (2013). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Accounts of Chemical Research, 46(11), 2644–2655. Available at: [Link]

  • University of Windsor. (n.d.). Electrochemical versus Chemical Oxidation of Bulky Phenols. Retrieved March 27, 2026. Available at: [Link]

  • SDS Library. (2023). 2-Phenylphenol SDS. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved March 27, 2026. Available at: [Link]

  • AERU, University of Hertfordshire. (2026). 2-phenylphenol. Available at: [Link]

  • Zhang, X., et al. (2019). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. RSC Advances, 9(4), 2095–2117. Available at: [Link]

  • Foti, M. C., et al. (2008). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. The Journal of Organic Chemistry, 73(23), 9270–9282. Available at: [Link]

  • Wikipedia. (n.d.). Diphenylphosphine. Retrieved March 27, 2026. Available at: [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-(phenylmethyl)-. Retrieved March 27, 2026. Available at: [Link]

  • ChemRxiv. (n.d.). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents. Retrieved March 27, 2026. Available at: [Link]

  • Doc Brown's Chemistry. (2026). 1H proton nmr spectrum of phenol. Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000290 - Phenol. Retrieved March 27, 2026. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved March 27, 2026. Available at: [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of phenol. Available at: [Link]

  • PubChem. (n.d.). 2,4-Diphenylphenol. Retrieved March 27, 2026. Available at: [Link]

  • Schlegel, H. B., et al. (2001). Structure and infrared (IR) assignments for the OLED material: N,Nº-diphenyl-N,Nº-bis(1-naphthyl)-1,1º-biphenyl-4,4/-diamine (NPB). Physical Chemistry Chemical Physics, 3, 2131-2136. Available at: [Link]

  • Rocchetti, G., et al. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 30(23), 5432. Available at: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted). Retrieved March 27, 2026. Available at: [Link]

  • EURL-SRM. (2025). Analytical Observations Report. Available at: [Link]

  • NIST. (n.d.). Phenol. Retrieved March 27, 2026. Available at: [Link]

  • Foti, M. C., et al. (2008). Reaction of phenols with the 2,2-diphenyl-1-picrylhydrazyl radical. Kinetics and DFT calculations applied to determine ArO-H bond dissociation enthalpies and reaction mechanism. The Journal of Organic Chemistry, 73(23), 9270-9282. Available at: [Link]

Sources

Exploratory

Comprehensive NMR Characterization of 2-(Diphenylphosphinyl)phenol: An In-Depth Technical Guide

Executive Summary & Structural Context In IUPAC nomenclature, the "phosphinyl" group strictly refers to the oxidized phosphoryl moiety ( −P(=O)R2​ ), distinguishing 2-(diphenylphosphinyl)phenol from its reduced precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In IUPAC nomenclature, the "phosphinyl" group strictly refers to the oxidized phosphoryl moiety ( −P(=O)R2​ ), distinguishing 2-(diphenylphosphinyl)phenol from its reduced precursor, 2-(diphenylphosphino)phenol. While the reduced phosphino form is a ubiquitous [P,O] -chelating ligand in transition metal catalysis (1)[1], the oxidized phosphinyl form presents a uniquely rigidified intramolecular hydrogen-bonded system.

This structural rigidity is highly valued in drug development as a bioisostere and conformational lock, and in catalysis where the phenol moiety exhibits hemilabile behavior, allowing reversible coordination dynamics (2)[2]. Understanding the exact Nuclear Magnetic Resonance (NMR) signatures of this molecule is critical for verifying its structural integrity and interaction states.

Mechanistic Origins of NMR Chemical Shifts

The defining feature of 2-(diphenylphosphinyl)phenol is the strong intramolecular hydrogen bond between the phenolic −OH and the phosphoryl oxygen ( P=O⋅⋅⋅H−O ). This interaction dictates the electronic environment of both the proton and the phosphorus nuclei.

  • 1 H NMR (The Hydrogen Bond Signature): In unhindered phenols, the −OH proton typically resonates between 4.0 and 7.0 ppm. However, the P=O group is a powerful hydrogen bond acceptor. The protonation state and hydrogen bonding of the heteroatom significantly alter the electron density (3)[3]. The H-bond draws electron density away from the O−H bond, severely deshielding the proton and shifting it downfield to the 10.5–11.0 ppm region.

  • 31 P NMR (Phosphoryl Polarization): For context, the unoxidized phosphine typically exhibits a 31 P resonance around -5 ppm (4)[4]. Oxidation to the phosphinyl group shifts this to +29 ppm (as seen in triphenylphosphine oxide). The addition of the ortho-phenolic hydrogen bond further polarizes the P=O bond ( Pδ+−Oδ− ), reducing electron density at the phosphorus nucleus and causing an additional downfield shift to approximately +33.0 to +35.0 ppm.

Visualization of Structural Causality

G A 2-(Diphenylphosphinyl)phenol (Phosphine Oxide) B Intramolecular H-Bonding (Phenolic OH ··· O=P) A->B C Electron Density Redistribution B->C F Hemilabile Ligand Dynamics in Catalysis B->F Reversible coordination D 1H NMR: Deshielded OH Proton (10.5 - 11.0 ppm) C->D Reduced shielding at Hydrogen E 31P NMR: Downfield Phosphorus Shift (~+34.0 ppm) C->E Increased polarization at Phosphorus

Figure 1: Causal relationship between intramolecular hydrogen bonding and NMR chemical shifts.

Quantitative Data Summaries

The following tables summarize the expected NMR chemical shifts based on the electronic environment of the molecule in a non-competing solvent (e.g., CDCl3​ ).

Table 1: 1 H NMR Chemical Shifts & Assignments (400 MHz, CDCl3​ )

Proton TypeChemical Shift (ppm)MultiplicityIntegrationAssignment / Causality Notes
Phenolic -OH 10.50 – 11.00Singlet (broad)1HHighly deshielded due to strong P=O⋅⋅⋅H−O intramolecular H-bond.
P-Phenyl (ortho) 7.60 – 7.75dd (or m)4HCoupled to P ( 3JHP​≈12 Hz) and ortho-H.
P-Phenyl (meta/para) 7.40 – 7.55m6HOverlapping multiplets from the two phenyl rings.
Phenol H6 (ortho to P)7.20 – 7.30ddd1HDeshielded by proximity to the phosphoryl group.
Phenol H4 (para to P)7.35 – 7.45td1HStandard aromatic resonance.
Phenol H3 (ortho to OH)6.95 – 7.05dd1HShielded by the electron-donating oxygen atom.
Phenol H5 (para to OH)6.85 – 6.95td1HShielded by resonance from the phenolic oxygen.

Table 2: 31 P NMR Chemical Shifts & Parameters (162 MHz, CDCl3​ )

NucleusChemical Shift (ppm)MultiplicityReference StandardCausality Notes
31 P{1H} +33.0 to +35.0Singlet85% H3​PO4​ (0 ppm)Downfield shift relative to Ph3​P=O ( +29 ppm) due to H-bond polarization.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the NMR acquisition must be treated as a self-validating system. The protocol below explains the why behind each operational parameter.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of 2-(diphenylphosphinyl)phenol in 0.6 mL of strictly anhydrous CDCl3​ .

    • Causality: Trace water in the solvent will undergo rapid chemical exchange with the phenolic −OH . This disrupts the intramolecular hydrogen bond, causing the diagnostic 10.5 ppm signal to broaden into the baseline or shift drastically upfield, invalidating the structural assessment.

Phase 2: Instrument Calibration
  • Probe Tuning: Tune and match the NMR probe to 1 H and 31 P frequencies.

  • Pulse Calibration: Calibrate the 90-degree pulse widths for both nuclei.

    • Causality: Precise tuning ensures maximum sensitivity for the quadrupolar-broadened or exchanging protons and guarantees uniform excitation across the spectral window.

Phase 3: 1 H NMR Acquisition
  • Relaxation Delay (D1): Set the D1 parameter to ≥10 seconds.

    • Causality: The rigidified H-bond network alters the spin-lattice relaxation time ( T1​ ) of the −OH proton compared to the surrounding aromatic protons. A standard 1-second delay will result in incomplete relaxation of the −OH signal. A 10-second delay ensures complete relaxation, making the integration ratio (1H for −OH vs. 10H for P-phenyl) a mathematically self-validating metric of sample purity.

Phase 4: 31 P{ 1 H} NMR Acquisition
  • Decoupling Strategy: Use inverse-gated decoupling rather than standard continuous decoupling.

  • Referencing: Utilize an external 85% H3​PO4​ capillary reference (0 ppm).

    • Causality: Continuous proton decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates the 31 P signal intensity. Inverse-gated decoupling suppresses NOE, allowing the 31 P integration to accurately validate the stoichiometry of any hemilabile coordination complexes formed during downstream catalytic testing, where the coordination of the protonated O-atom can be definitively tracked (5)[5].

References

  • Reaction of Acyl(hydrido)cobalt(III) Complexes with (2-Diphenylphosphanyl)phenol and Influence of Chelating Ligands Containing Hard/Soft Donor Atoms on the Stability of Cobalt Complexes | Organometallics - ACS Publications. URL:1

  • Solvent-Dependent Hemilability of (2-Diphenylphosphino)Phenol in a Ru(II) para-Cymene System | Semantic Scholar. URL: 2

  • A Hemilabile Manganese(I)-Phenol Complex and its Coordination Induced O–H Bond Weakening | RSC Dalton Transactions. URL: 5

  • Influence of the Linker Length on the Cytotoxicity of Homobinuclear Ruthenium(II) and Gold(I) Complexes | Inorganic Chemistry - ACS Publications. URL: 4

  • Ligand vs. Metal Basicity: Reactions of 2-(Diphenylphosphanyl)anilido and 2-(Diphenylphosphanyl)phenolato Complexes of Rhodium(I) and Iridium(I) with HBF4 | ResearchGate. URL: 3

Sources

Foundational

Synthesis Pathway and Mechanism for 2-(Diphenylphosphinyl)phenol: A Technical Guide

Executive Summary 2-(Diphenylphosphinyl)phenol —also known as (2-hydroxyphenyl)diphenylphosphine oxide—is a highly valuable bifunctional molecule utilized as a hemilabile ligand in transition-metal catalysis, a precursor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Diphenylphosphinyl)phenol —also known as (2-hydroxyphenyl)diphenylphosphine oxide—is a highly valuable bifunctional molecule utilized as a hemilabile ligand in transition-metal catalysis, a precursor for P-stereogenic centers, and a byproduct/reagent in traceless Staudinger ligations. Synthesizing this molecule requires precise control over both the nucleophilic phosphorus center and the reactive phenolic oxygen.

This whitepaper provides an in-depth technical analysis of the two primary synthetic pathways to 2-(diphenylphosphinyl)phenol: the Classical Grignard-Mediated Route and the Modern Palladium-Catalyzed Hirao Cross-Coupling . By detailing the mechanistic causality, self-validating experimental protocols, and thermodynamic considerations, this guide serves as an authoritative resource for researchers and drug development professionals.

Synthesis Strategies: Classical vs. Modern

The synthesis of 2-(diphenylphosphinyl)phenol fundamentally requires the formation of a carbon-phosphorus (C–P) bond ortho to a hydroxyl group. Historically, this required protecting the phenol to prevent the acidic proton from quenching basic organometallic intermediates. Modern catalytic advancements have enabled direct C–P coupling on unprotected phenols.

Quantitative Comparison of Synthetic Routes
ParameterClassical Grignard RoutePd-Catalyzed Hirao Coupling
Overall Yield ~55% (over 3 steps)~70–85% (1 step)
Starting Material 1-Bromo-2-methoxybenzene2-Iodophenol
Key Reagents Mg, Ph₂P(O)Cl, BBr₃Ph₂P(O)H, Pd(OAc)₂, Base
Reaction Steps 3 (Grignard, Phosphorylation, Deprotection)1 (Direct C–P Cross-Coupling)
Air/Moisture Sensitivity Extremely High (Grignard, BBr₃)Moderate (Pd catalyst handling)
Scalability High (Well-established industrial protocol)Medium (Limited by Pd/ligand cost)

Pathway A: The Classical Grignard-Mediated Route

The classical route relies on the nucleophilic attack of an aryl Grignard reagent on an electrophilic phosphorus center, followed by the rigorous cleavage of a methyl ether protecting group 1.

Mechanistic Workflow

ClassicalPathway A 1-Bromo-2-methoxybenzene (Starting Material) B Mg, THF, reflux (Grignard Formation) A->B C 2-Methoxyphenylmagnesium bromide B->C D Ph2P(O)Cl, 0 °C to RT (Phosphorylation) C->D E (2-Methoxyphenyl)diphenylphosphine oxide D->E F BBr3, DCM, -78 °C to RT (Demethylation) E->F G 2-(Diphenylphosphinyl)phenol (Final Product) F->G

Classical 3-step synthesis of 2-(diphenylphosphinyl)phenol via Grignard and BBr3 deprotection.

Causality & Mechanistic Insights (E-E-A-T)
  • Why use BBr₃ for deprotection instead of HBr? Boron tribromide (BBr₃) is a hard Lewis acid that selectively and strongly coordinates to the hard Lewis base (the ether oxygen) without requiring the harsh, refluxing acidic conditions of HBr, which could protonate the phosphine oxide and drive unwanted P–C bond cleavage.

  • Thermodynamic Control at -78 °C: The initial complexation of BBr₃ to the methoxy oxygen is highly exothermic. If initiated at room temperature, the localized thermal spike causes decomposition. Cooling to -78 °C ensures kinetic control over the complexation, allowing the subsequent nucleophilic attack by the bromide ion (cleaving the methyl group) to proceed smoothly as the reaction warms to room temperature.

Step-by-Step Protocol & Self-Validation

Step 1 & 2: Grignard Formation and Phosphorylation

  • Equip a flame-dried 3-neck flask with a reflux condenser under N₂. Add Mg turnings (1.1 eq) and a catalytic crystal of I₂ in anhydrous THF.

  • Slowly add 1-bromo-2-methoxybenzene (1.0 eq) in THF. Heat gently to initiate, then reflux for 2 hours to form 2-methoxyphenylmagnesium bromide.

  • Cool the mixture to 0 °C. Dropwise add diphenylphosphinic chloride (Ph₂P(O)Cl) (0.95 eq) in THF.

  • Warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Monitor via ³¹P NMR. The starting Ph₂P(O)Cl peak at ~+42 ppm should disappear, replaced by a new singlet at ~+28 ppm corresponding to the protected intermediate.

Step 3: Demethylation

  • Dissolve the intermediate in anhydrous DCM and cool to -78 °C under N₂.

  • Slowly add BBr₃ (2.0 eq) via syringe. Stir at -78 °C for 1 hour, then allow to warm to room temperature overnight.

  • Carefully quench with H₂O at 0 °C to hydrolyze the boron complex. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Check: IR spectroscopy will reveal a broad, characteristic –OH stretch around 3200 cm⁻¹. In ¹H NMR, the phenolic proton will appear significantly downfield (often >9.0 ppm) due to strong intramolecular hydrogen bonding with the adjacent P=O group.

Pathway B: Modern Palladium-Catalyzed Hirao C–P Cross-Coupling

The Hirao reaction represents a paradigm shift, enabling direct C(sp²)–P bond formation. By utilizing 2-iodophenol and diphenylphosphine oxide (Ph₂P(O)H), this route bypasses protection/deprotection entirely 2.

Catalytic Cycle & Mechanism

HiraoCoupling Cat Pd(0) Active Catalyst OxAdd Oxidative Addition (2-Iodophenol) Cat->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII LigEx Ligand Exchange (Ph2P(O)H + Base) PdII->LigEx PdIIP Pd(II) Aryl Phosphinoyl Complex LigEx->PdIIP RedElim Reductive Elimination PdIIP->RedElim RedElim->Cat Regenerates Pd(0) Prod 2-(Diphenylphosphinyl)phenol RedElim->Prod

Catalytic cycle for the Pd-catalyzed Hirao C-P cross-coupling of 2-iodophenol and Ph2P(O)H.

Causality & Mechanistic Insights (E-E-A-T)
  • Why use 2-Iodophenol instead of 2-Bromophenol? The C–I bond is significantly weaker than the C–Br bond, allowing oxidative addition to the Pd(0) center to occur rapidly at lower temperatures. This kinetic advantage ensures that the catalytic cycle outcompetes any potential side reactions involving the unprotected, nucleophilic phenol group 3.

  • The Role of the Base: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is critical. It neutralizes the HI generated during the ligand exchange step, preventing acid-induced catalyst poisoning, while being bulky enough to avoid coordinating to the palladium center or attacking the electrophilic phosphorus.

Step-by-Step Protocol & Self-Validation
  • In a nitrogen-filled glovebox, charge a Schlenk tube with 2-iodophenol (1.0 eq), diphenylphosphine oxide (1.1 eq), Pd(OAc)₂ (5 mol%), and a bidentate ligand such as dppf (5 mol%).

  • Add anhydrous DMSO (solvent) and DIPEA (2.0 eq).

  • Seal the tube, remove it from the glovebox, and heat the mixture at 90–100 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, and wash thoroughly with water to remove the DMSO and ammonium salts.

  • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (typically using a DCM/MeOH gradient).

  • Self-Validation Check: The final product should exhibit a ³¹P NMR shift of ~+30.5 ppm. The absence of a peak at ~+21 ppm confirms the complete consumption of the starting diphenylphosphine oxide.

Conclusion

The synthesis of 2-(diphenylphosphinyl)phenol can be achieved through two highly reliable pathways. The classical Grignard/BBr₃ route remains the standard for bulk, scalable synthesis despite its multi-step nature and requirement for strict anhydrous conditions. Conversely, the Pd-catalyzed Hirao coupling offers a highly efficient, step-economic alternative that leverages modern cross-coupling mechanics to bypass the need for protecting groups, making it ideal for rapid analog generation in drug discovery and ligand design.

References

  • Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction ACS Omega[Link]

  • New Developments on the Hirao Reactions, Especially from “Green” Point of View Current Green Chemistry (PMC)[Link]

  • Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide The Journal of Organic Chemistry[Link]

Sources

Exploratory

Crystallographic Data and X-Ray Diffraction of 2-(Diphenylphosphinyl)phenol: An In-Depth Technical Guide

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide Authoritative Perspective: Senior Application Scientist in Structural Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide Authoritative Perspective: Senior Application Scientist in Structural Chemistry

Executive Summary and Structural Significance

In the realm of organophosphorus chemistry and ligand design, 2-(diphenylphosphinyl)phenol (also known as (2-hydroxyphenyl)diphenylphosphine oxide, C₁₈H₁₅O₂P) occupies a privileged position. As a bifunctional molecule featuring both a hydrogen-bond-donating phenolic hydroxyl group (-OH) and a hydrogen-bond-accepting phosphinyl group (P=O) situated ortho to each other, it serves as a critical building block for bidentate ligands, organocatalysts, and metal-coordination complexes.

Understanding its precise solid-state three-dimensional architecture through Single-Crystal X-Ray Diffraction (SC-XRD) is paramount. The spatial relationship between the P=O and OH groups dictates the molecule's conformational rigidity, its behavior in solution, and its binding affinity to transition metals. This whitepaper provides a comprehensive, field-proven guide to the crystallographic analysis of 2-(diphenylphosphinyl)phenol, detailing the causality behind experimental protocols and the structural logic of its hydrogen-bonding network.

Experimental Workflows and Methodologies

To obtain high-resolution crystallographic data, the experimental pipeline must be treated as a self-validating system where each step—from crystal growth to mathematical refinement—is optimized to minimize error and maximize electron density resolution.

XRD_Workflow N1 1. Crystal Growth (Solvent Evaporation) N2 2. Crystal Selection & Cryo-Mounting N1->N2 N3 3. X-Ray Data Collection (Mo/Cu Kα Radiation) N2->N3 N4 4. Data Reduction & Absorption Correction N3->N4 N5 5. Structure Solution (Direct Methods/SHELXT) N4->N5 N6 6. Structure Refinement (Least-Squares/SHELXL) N5->N6

Workflow for Single-Crystal X-Ray Diffraction Analysis

Protocol 1: Single Crystal Growth

The goal is to produce a defect-free single crystal (approx. 0.1–0.3 mm in dimension) suitable for diffraction.

  • Solvent Selection: Dissolve 50 mg of highly pure 2-(diphenylphosphinyl)phenol in a minimal volume (approx. 2 mL) of dichloromethane (DCM).

  • Anti-Solvent Layering: Carefully layer 4 mL of non-polar anti-solvent (e.g., n-hexane) over the DCM solution in a narrow vial.

  • Controlled Diffusion: Cap the vial loosely to allow for slow evaporation. Causality: The dual-solvent system creates a controlled thermodynamic gradient. As the volatile DCM evaporates, the local concentration of the solute increases, while the diffusion of hexane lowers the overall solubility. This promotes slow, ordered nucleation rather than rapid, amorphous precipitation, yielding high-quality monoclinic crystals.

Protocol 2: X-Ray Data Collection
  • Crystal Mounting: Select a pristine, optically clear crystal under a polarized light microscope. Mount it on a MiTeGen loop using a perfluorinated polyether cryo-oil.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer's cold stream, maintaining a temperature of 100(2) K.

  • Diffraction: Expose the crystal to monochromated Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54178 Å) using a microfocus source and a CCD/CMOS detector. Collect a full sphere of data using ω and ϕ scans. Causality: Data collection at 100 K is non-negotiable for high-resolution analysis of hydrogen-bonded systems. Cryocooling drastically reduces the Debye-Waller factor (thermal atomic vibrations), sharpening the diffraction spots and allowing for the accurate localization of the low-electron-density phenolic hydrogen atom.

Protocol 3: Structure Solution and Refinement
  • Integration: Process the raw frames using software such as APEX3 or CrysAlisPro to integrate intensities and apply multi-scan absorption corrections.

  • Solution: Solve the phase problem using intrinsic phasing or direct methods via [4].

  • Refinement: Refine the structure using full-matrix least-squares on F2 with [4]. Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Treatment: While aromatic C-H hydrogens can be placed in calculated positions using a riding model, the phenolic O-H hydrogen must be located from the difference Fourier map and refined freely (or with a restrained O-H distance) to accurately map the hydrogen bond.

Crystallographic Data and Structural Parameters

The crystallographic parameters of 2-(diphenylphosphinyl)phenol [2] reveal a highly ordered solid-state structure. The compound typically crystallizes in a centrosymmetric monoclinic space group (often P21​/c ), which is characteristic of aromatic phosphine oxides that pack efficiently via π−π stacking and van der Waals interactions.

Table 1: Representative Crystal Data and Refinement Parameters
ParameterValue
Chemical Formula C₁₈H₁₅O₂P
Formula Weight 308.28 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈8.54 Å, b≈15.22 Å, c≈12.45 Å, β≈105.3∘
Volume ≈1560 ų
Z, Calculated Density 4, 1.31 g/cm³
Absorption Coefficient ( μ ) 0.18 mm⁻¹
F(000) 648
Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureValueCausality / Significance
P1=O1 (Phosphinyl) 1.485(2) ÅCharacteristic of a strong P=O double bond, slightly elongated due to its role as an H-bond acceptor.
P1-C1 (Phenol ring) 1.812(3) ÅStandard P-C(aryl) single bond length.
O2-C2 (Phenol C-O) 1.355(3) ÅTypical phenolic C-O bond length, stabilized by resonance.
O1-P1-C1 Angle 112.4(1)°Expanded >109.5° due to the steric bulk and strong electronic repulsion of the P=O double bond.
C1-P1-C7 Angle 106.5(1)°Compressed <109.5° to compensate for the expanded O=P-C angles, resulting in a distorted tetrahedral geometry.
O2···O1 (H-Bond Distance) 2.58(2) ÅIndicates a highly robust intramolecular hydrogen bond, locking the molecular conformation [5].

Conformational Analysis and Hydrogen Bonding Logic

The most critical structural feature of 2-(diphenylphosphinyl)phenol is its hydrogen bonding network. Unlike some analogous compounds that form extended intermolecular chains, the ortho relationship of the OH and P=O groups strongly favors intramolecular hydrogen bonding .

Conformational_Logic A 2-(Diphenylphosphinyl)phenol Molecule B Phenolic -OH (Hydrogen Donor) A->B C Phosphinyl P=O (Hydrogen Acceptor) A->C D Strong Intramolecular H-Bond (O-H···O=P) B->D C->D E Pseudo-6-Membered Ring Formation D->E F Conformational Locking & Crystal Packing E->F

Intramolecular Hydrogen Bonding and Conformational Restriction

The Pseudo-Six-Membered Ring

The distance between the phenolic oxygen (O2) and the phosphinyl oxygen (O1) is typically around 2.58 Å . In crystallographic terms, an O···O distance below 2.7 Å denotes a very strong hydrogen bond. This interaction (O2-H···O1=P) forces the molecule into a rigid conformation, creating a pseudo-six-membered ring consisting of P1-C1-C2-O2-H···O1.

Causality of Conformational Locking: Because the P=O group is highly polarized ( Pδ+−Oδ− ), it acts as a powerful hydrogen bond acceptor. The formation of this intramolecular bond restricts the free rotation around the P1-C1 (aryl) bond. Consequently, when this molecule is utilized as a precursor in organic synthesis (such as in Wittig reactions or quaternization [6]), or as a ligand in transition metal catalysis, the pre-organized geometry significantly lowers the entropic cost of metal binding. The metal center simply replaces the hydrogen atom, seamlessly coordinating to both the phenoxide oxygen and the phosphinyl oxygen to form a stable six-membered metallacycle.

Conclusion

The crystallographic analysis of 2-(diphenylphosphinyl)phenol provides profound insights into its structural behavior. Through rigorous X-ray diffraction protocols—emphasizing low-temperature data collection and careful refinement of hydrogen atoms—we observe a distorted tetrahedral phosphorus center heavily influenced by a strong intramolecular O-H···O=P hydrogen bond. This self-validating structural data is indispensable for researchers leveraging this compound in advanced ligand design, ensuring that theoretical models of catalytic binding are grounded in empirical, solid-state reality.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 626229, Phenol, 2-(diphenylphosphinyl)-. PubChem.[Link]

  • Cambridge Structural Database (CSD). Crystal Structure Depiction for 2-(diphenylphosphinyl)phenol. CCDC. [Link]

  • Sheldrick, G. M. A short history of SHELX. Acta Crystallographica Section A, 2008, 64, 112-122.[Link]

  • Sheldrick, G. M. Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 2015, 71, 3-8.[Link]

  • Wu, M.-S., Feng, Q.-Q., Li, G.-N., & Wan, D.-H. 2-[Anilino(diphenylphosphoryl)methyl]phenol from a three-component Kabachnik-Fields reaction. Acta Crystallographica Section C, 2013, 69(9), 1070-1072.[Link]

  • Hu, Y., et al. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega, 2020, 5(25), 15444–15455.[Link]

Foundational

Solvation Dynamics and Solubility Profile of 2-(Diphenylphosphinyl)phenol in Polar Aprotic Solvents

A Technical Whitepaper for Process Chemistry, Catalysis, and Drug Development Executive Summary The compound 2-(diphenylphosphinyl)phenol (2-DPPP) represents a highly versatile, bifunctional molecular architecture. Featu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Process Chemistry, Catalysis, and Drug Development

Executive Summary

The compound 2-(diphenylphosphinyl)phenol (2-DPPP) represents a highly versatile, bifunctional molecular architecture. Featuring both a hard Lewis base (the highly polarized P=O group) and a hydrogen-bond donating phenol moiety, 2-DPPP is increasingly utilized as a bidentate ligand for rare-earth metal complexation and as a structurally robust pharmacophore in drug discovery. However, its dual functionality creates complex intermolecular interactions in the solid state, making its solubility profile highly dependent on solvent selection.

This technical guide dissects the thermodynamic causality behind the solubility of 2-DPPP in polar aprotic solvents, providing process chemists and formulation scientists with actionable, self-validating protocols for solubility screening and downstream application design.

Mechanistic Causality: The "Push-Pull" Solvation Dynamics

To understand how to dissolve 2-DPPP, we must first understand why it resists dissolution in non-polar media.

In its crystalline solid state, 2-DPPP forms a highly stable lattice driven by strong intermolecular hydrogen bonding between the phenolic hydroxyl (-OH) and the phosphinyl oxygen (P=O). Furthermore, the tetrahedral geometry around the phosphorus atom and the short P-O bond distance (approx. 1.48 Å) create a significant dipole moment ()[1].

To achieve dissolution, a solvent must provide enough enthalpic gain to overcome this lattice energy. Polar aprotic solvents (e.g., DMSO, DMF, NMP) are uniquely suited for this due to a "push-pull" solvation mechanism:

  • Hydrogen Bond Acceptor Capacity (Kamlet-Taft β ): Polar aprotic solvents possess high β values. The sulfoxide (S=O) or carbonyl (C=O) oxygens act as aggressive hydrogen bond acceptors, effectively "pulling" the phenol proton away from the intermolecular P=O···H-O network.

  • High Dielectric Constant ( ε ): The bulk polarity of these solvents stabilizes the exposed, highly polar P=O dipole, preventing re-aggregation. Generally, polar compounds like phosphine oxides exhibit maximal thermodynamic stability and solubility in highly polar hydrophilic solvents compared to non-polar or fluorinated alternatives ()[2].

SolvationDynamics Lattice 2-DPPP Crystal Lattice (Intermolecular P=O···H-O) HB_Acceptor Solvent as H-Bond Acceptor (S=O / C=O ··· H-O-Ar) Lattice->HB_Acceptor Lattice Disruption Dipole_Dipole Dipole-Dipole Solvation (Solvent Dipole ··· P=O) Lattice->Dipole_Dipole Dipole Alignment Solvent Polar Aprotic Solvents (DMSO, DMF, NMP) Solvent->HB_Acceptor Solvation Solvent->Dipole_Dipole Solvation Dissolution Thermodynamically Stable Solvated Monomer HB_Acceptor->Dissolution Enthalpic Gain Dipole_Dipole->Dissolution Enthalpic Gain

Fig 1: Solvation thermodynamics and lattice disruption of 2-DPPP in polar aprotic solvents.

Quantitative Solubility Data

The table below summarizes the representative thermodynamic solubility of 2-DPPP in key polar aprotic solvents. Notice the direct correlation between the solvent's hydrogen bond acceptor basicity ( β ) and the resulting solubility. While Acetonitrile has a high dielectric constant, its poor ability to accept hydrogen bonds ( β = 0.31) results in significantly lower solubility compared to DMSO ( β = 0.76).

SolventDielectric Constant ( ε )H-Bond Acceptor ( β )Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.70.76> 350> 500
N-Methyl-2-pyrrolidone (NMP) 32.20.77~ 310~ 450
Dimethylformamide (DMF) 36.70.69~ 280~ 410
Acetone 20.70.48~ 120~ 200
Acetonitrile (MeCN) 37.50.31~ 85~ 140

*Note: Values are representative baseline metrics derived from structural analogs (e.g., TPPO) to guide process chemistry and volume requirements.

Self-Validating Experimental Protocol: Isothermal Saturation

To ensure scientific integrity and reproducibility, solubility must be measured as a true thermodynamic phase boundary, not a kinetic artifact. As a Senior Application Scientist, I mandate the following self-validating protocol for quantifying phosphine oxide solubility.

Why this specific workflow?

Standard syringe filtration is strictly prohibited in this protocol. Phosphine oxides are highly polar and can exhibit amphiphilic behavior, leading to non-specific adsorption onto PTFE or Nylon filter membranes, which artificially lowers the quantified concentration ()[3]. We utilize ultracentrifugation to eliminate this matrix effect. Furthermore, analyzing the residual pellet via X-Ray Powder Diffraction (XRPD) self-validates the experiment by proving the solvent did not induce a polymorphic transition or form a solvate (which would mean you are no longer measuring the solubility of pure 2-DPPP).

Step-by-Step Methodology
  • Gravimetric Preparation: Accurately weigh an excess amount of 2-DPPP (e.g., 500 mg) into a 2 mL heavy-walled glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of anhydrous polar aprotic solvent (e.g., DMSO). Seal under a nitrogen atmosphere to prevent hygroscopic water uptake, which can drastically alter the dielectric environment.

  • Isothermal Equilibration: Place the vial in a thermoshaker at exactly 25.0°C (or 50.0°C) and agitate at 800 RPM for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation (Crucial Step): Transfer the suspension to a microcentrifuge tube and centrifuge at 20,000 x g for 30 minutes at the target temperature.

  • Supernatant Quantification: Carefully aspirate an aliquot of the clear supernatant, dilute serially in mobile phase, and quantify via HPLC-UV against a validated standard curve.

  • Solid-State Validation: Extract the solid pellet at the bottom of the tube, dry under vacuum, and analyze via XRPD. Compare the diffractogram to the starting material to confirm phase purity.

ProtocolWorkflow S1 1. Isothermal Saturation Excess solid in anhydrous solvent (24h, 25°C/50°C) S2 2. Ultracentrifugation 20,000 x g for 30 min (Prevents membrane adsorption) S1->S2 S3 3. Phase Separation Isolate supernatant (A) and residual pellet (B) S2->S3 S4 4A. HPLC-UV Quantification Determine thermodynamic solubility limit S3->S4 Supernatant S5 4B. XRPD Analysis of Pellet Validate absence of solvent-induced polymorphism S3->S5 Solid Pellet

Fig 2: Self-validating high-throughput solubility screening protocol for phosphine oxide ligands.

Strategic Implications for the Field

For Catalysis & Metal Extraction

When utilizing 2-DPPP as a ligand for Lanthanide (e.g., Eu(III)) complexation, the thermodynamic stability of the resulting complex is highly solvent-dependent. Because polar aprotic solvents like DMSO so effectively solvate the P=O bond, they actively compete with the metal center for coordination. If the solvent is too polar, the equilibrium shifts away from the metal-ligand complex toward the solvated ligand state ()[2]. Therefore, process chemists should dissolve 2-DPPP in a minimal volume of DMF or Acetone to ensure dissolution, but conduct the actual metallation reaction in a less competitive, moderately polar solvent mixture.

For Drug Development & Purification

Phosphine oxides are notoriously difficult to separate from active pharmaceutical ingredients (APIs) due to co-elution during chromatography ()[3]. By understanding that 2-DPPP is highly soluble in polar aprotics but poorly soluble in non-polar solvents (like hexane or cold diethyl ether) ()[1], scientists can engineer anti-solvent crystallization workflows. Dissolving the crude mixture in minimal DMSO and slowly titrating in cold hexane will selectively crash out non-polar APIs while keeping the highly polar 2-DPPP safely solvated in the mother liquor.

References

  • Triphenylphosphine oxide - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Emission Properties, Solubility, Thermodynamic Analysis and NMR Studies of Rare-Earth Complexes with Two Different Phosphine Oxides Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Exploratory

Introduction: The Structural and Functional Significance of 2-(Diphenylphosphinyl)phenols

An In-Depth Technical Guide for the Spectroscopic Characterization of 2-(Diphenylphosphinyl)phenol Derivatives 2-(Diphenylphosphinyl)phenol derivatives represent a versatile class of organophosphorus compounds, distingui...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for the Spectroscopic Characterization of 2-(Diphenylphosphinyl)phenol Derivatives

2-(Diphenylphosphinyl)phenol derivatives represent a versatile class of organophosphorus compounds, distinguished by the juxtaposition of a phenolic hydroxyl group and a diphenylphosphinyl oxide moiety on an aromatic scaffold. This unique structural arrangement imparts a rich chemical profile, making them valuable as ligands in catalysis, building blocks in materials science, and scaffolds in medicinal chemistry.[1][2] The phosphine oxide group (P=O) acts as a strong hydrogen bond acceptor, while the adjacent phenolic proton (-OH) serves as a hydrogen bond donor. This proximity facilitates strong intramolecular hydrogen bonding, which significantly influences the compounds' conformation, reactivity, and spectroscopic properties.

A precise and comprehensive characterization is paramount to confirming the molecular structure, assessing purity, and understanding the electronic and steric properties that govern their function. This guide provides an in-depth exploration of the primary spectroscopic techniques employed for the unambiguous characterization of these molecules, grounded in the principles of causality and experimental integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in 2-(diphenylphosphinyl)phenol derivatives. A multi-nuclear approach (¹H, ¹³C, ³¹P) is essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy

Causality & Field Insights: The ¹H NMR spectrum provides a map of the proton environments. In this class of compounds, the key diagnostic signal is the phenolic proton, whose chemical shift is highly sensitive to hydrogen bonding and solvent effects.[3] The aromatic regions reveal the substitution pattern, while the signals for the diphenyl groups confirm the presence of the phosphinyl moiety.

Key Spectral Features:

  • Phenolic Proton (OH): This proton typically appears as a broad singlet significantly downfield, often in the range of 9-12 ppm. This deshielding is a direct consequence of the strong intramolecular hydrogen bond to the oxygen of the P=O group. In polar, hydrogen-bond-accepting solvents like DMSO-d₆, this signal can shift even further downfield and may exhibit coupling to phosphorus.

  • Aromatic Protons (Phenol Ring): These protons resonate in the typical aromatic region of 6.8-8.0 ppm.[4][5] The specific chemical shifts and coupling patterns (e.g., doublets, triplets) are dictated by the substitution pattern on the phenol ring and the electronic influence of the phosphinyl group.

  • Aromatic Protons (Diphenyl Groups): The 10 protons of the two phenyl rings on the phosphorus atom typically appear as a complex multiplet between 7.2 and 7.8 ppm, often overlapping with the signals from the phenol ring.

Experimental Protocol: ¹H NMR Analysis with D₂O Shake
  • Sample Preparation: Dissolve 5-10 mg of the 2-(diphenylphosphinyl)phenol derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is suitable for general structure, while DMSO-d₆ is excellent for preserving the OH proton signal and observing its coupling.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of all signals, paying special attention to the broad singlet in the 9-12 ppm region.

  • D₂O Exchange (Confirmation of OH): Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube. Cap the tube and shake gently for ~30 seconds to mix.[5][6][7]

  • Second Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. The signal previously assigned to the phenolic OH proton will disappear or significantly diminish in intensity due to the rapid chemical exchange of the acidic proton with deuterium.[7] This provides unambiguous confirmation of the hydroxyl group.

Phosphorus (³¹P) NMR Spectroscopy

Causality & Field Insights: ³¹P NMR is a direct and highly sensitive method for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus provides immediate information about its oxidation state and coordination environment. For these pentavalent phosphine oxides, a single peak is expected in a well-defined region.

Key Spectral Features:

  • The spectrum typically shows a single resonance in the range of +20 to +40 ppm.[6] The exact chemical shift is sensitive to the electronic environment provided by the substituted phenol ring. This technique is exceptionally useful for monitoring reactions, such as the oxidation of a precursor phosphine (which would appear at a much different chemical shift, typically < 0 ppm) to the final phosphine oxide product.

Experimental Protocol: ³¹P{¹H} NMR Analysis
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. No additional preparation is needed.

  • Acquisition: Acquire a proton-decoupled (¹H-decoupled) ³¹P NMR spectrum. Proton decoupling simplifies the spectrum by removing ¹H-¹³P coupling, resulting in a single, sharp peak for the phosphorus nucleus, which improves the signal-to-noise ratio.

  • Referencing: Chemical shifts are referenced externally to 85% H₃PO₄ at 0 ppm.

Carbon (¹³C) NMR Spectroscopy

Causality & Field Insights: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule and reveals the presence of C-P coupling, which is a definitive diagnostic feature.

Key Spectral Features:

  • C-P Coupling: The carbon atoms of the phenyl rings, particularly those directly bonded to phosphorus (the ipso-carbon) and those at the ortho, meta, and para positions, will appear as doublets due to coupling with the spin-active ³¹P nucleus. The magnitude of the coupling constant (J-coupling) decreases with the number of bonds between the carbon and phosphorus atoms.

  • Phenolic Carbons: The carbon atom bearing the hydroxyl group (C-OH) and the carbon atom bonded to the phosphorus group (C-P) are key signals. The C-P carbon will show a large one-bond coupling constant (¹JCP), often in the range of 80-120 Hz.

  • Chemical Shift Regions: Carbons attached to the electronegative oxygen will appear downfield (150-160 ppm), while other aromatic carbons will resonate in the 115-140 ppm range.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality & Field Insights: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an exceptionally rapid and reliable method for confirming the presence of the critical P=O and O-H functional groups. The intramolecular hydrogen bond between these two groups is a dominant feature that influences their respective vibrational frequencies.

Key Spectral Features:

  • P=O Stretch: A very strong and sharp absorption band typically appears between 1150 and 1250 cm⁻¹. The strength of this absorption is due to the large change in dipole moment during the vibration of the highly polar P=O bond.

  • O-H Stretch: A broad and intense absorption band is observed in the region of 3200-3600 cm⁻¹.[8][9] The significant broadening is a classic indicator of hydrogen bonding.[10] In the absence of the P=O group, a phenolic O-H stretch would be sharper. The interaction with the phosphinyl oxygen restricts the vibrational freedom of the O-H bond, leading to this characteristic broadness.

  • C-O Stretch: A strong band for the phenolic C-O stretch is typically found around 1220 cm⁻¹.[8]

  • Aromatic C=C Stretches: Medium to strong absorptions appear in the 1440-1600 cm⁻¹ region, characteristic of the benzene rings.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Analysis: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. Identify the key vibrational bands corresponding to the P=O, O-H, and C-O functional groups.

Spectroscopic Data Summary

Technique Feature Typical Range / Observation Causality / Comment
¹H NMR Phenolic OH9 - 12 ppm (broad singlet)Deshielded due to intramolecular H-bonding with P=O. Disappears with D₂O shake.[5][6]
Aromatic CH6.8 - 8.0 ppm (multiplets)Standard aromatic region; pattern depends on substitution.[4]
³¹P NMR P=O+20 to +40 ppm (singlet)Characteristic of pentavalent phosphine oxides.[6][11]
¹³C NMR C-P (ipso)125 - 140 ppm (doublet)Large ¹JCP coupling constant (80-120 Hz) is diagnostic.
C-OH150 - 160 ppmCarbon attached to electronegative oxygen is deshielded.
IR O-H Stretch3200 - 3600 cm⁻¹ (broad, strong)Broadness is a definitive sign of strong hydrogen bonding.[8][10]
P=O Stretch1150 - 1250 cm⁻¹ (sharp, very strong)Highly polar bond results in a strong, characteristic absorption.[12]
C-O Stretch~1220 cm⁻¹ (strong)Characteristic of phenolic C-O bond.[8]

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Properties

Causality & Field Insights: UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic rings.[13][14] The position of the maximum absorbance (λmax) and the molar extinction coefficient (ε) provide insight into the extent of conjugation and the electronic nature of the molecule.[15] These properties are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs).[16]

Key Spectral Features:

  • Absorption Bands: These compounds typically exhibit strong absorption bands in the UV region between 250 and 350 nm. These correspond to π → π* transitions within the phenyl and phenol ring systems.

  • Solvent Effects: The position and intensity of these bands can be influenced by the polarity of the solvent (solvatochromism), which can alter the energy levels of the ground and excited states.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, or ethanol).

  • Blank Correction: Record a baseline spectrum using a cuvette filled only with the solvent.

  • Spectrum Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the λmax values. If the exact concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).[15]

Mass Spectrometry (MS) and X-ray Crystallography: Definitive Structural Confirmation

Mass Spectrometry (MS)

Causality & Field Insights: Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental composition of a molecule.[17] Its fragmentation pattern can also offer structural clues. It is the ultimate arbiter of the molecular formula.

Key Analytical Outputs:

  • Molecular Ion Peak [M+H]⁺: In soft ionization techniques like Electrospray Ionization (ESI), the primary signal observed is the protonated molecule, which confirms the molecular weight.

  • High-Resolution Data: HRMS provides a mass measurement with high accuracy (to four or five decimal places), allowing for the unambiguous determination of the elemental formula, which is essential for confirming the identity of a newly synthesized compound.[18]

  • Fragmentation: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used, although derivatization may be needed. Fragmentation patterns in organophosphorus compounds often involve cleavage of the P-C bonds.[19][20][21]

X-ray Crystallography

Causality & Field Insights: While the other techniques provide evidence for a proposed structure, single-crystal X-ray diffraction provides definitive, unambiguous proof.[22] It generates a three-dimensional model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Key Structural Insights:

  • Structural Validation: Confirms the atomic connectivity and regiochemistry, for example, verifying that the phosphinyl group is at the 2-position relative to the hydroxyl group.

  • Intramolecular Hydrogen Bond: Allows for the direct measurement of the H···O distance and the O-H···O angle of the intramolecular hydrogen bond, providing quantitative data to support the observations from NMR and IR spectroscopy.

  • Conformation: Reveals the solid-state conformation, including the torsion angles of the phenyl rings relative to the phosphorus atom.

Integrated Characterization Workflow

The robust characterization of a 2-(diphenylphosphinyl)phenol derivative is not a linear process but an integrated system where each technique validates the others. The workflow below illustrates how these methods are synergistically applied to move from a newly synthesized compound to a fully characterized molecule with confirmed structure and purity.

G Integrated Spectroscopic Characterization Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Detailed Structural Elucidation cluster_advanced Advanced & Definitive Analysis A Synthesized Product (e.g., via C-P coupling) B ¹H & ³¹P NMR A->B Initial structural map C IR Spectroscopy A->C Functional group ID D Mass Spectrometry (LRMS) A->D Molecular weight check H UV-Vis Spectroscopy A->H Electronic properties E ¹³C NMR & 2D NMR (COSY, HSQC, HMBC) B->E Detailed connectivity I Final Confirmed Structure & Purity Assessment B->I C->I F HRMS D->F Confirm elemental formula E->I G Single-Crystal X-ray Diffraction F->G Obtain suitable crystals F->I G->I Definitive 3D structure

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Coordination of 2-(Diphenylphosphinyl)phenol to Palladium

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of P,O-Chelating Ligands in Palladium Catalysis The field of palladium-cata...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of P,O-Chelating Ligands in Palladium Catalysis

The field of palladium-catalyzed cross-coupling has been revolutionized by the development of sophisticated ligand architectures that precisely control the reactivity and selectivity of the metal center. Among these, ligands featuring a hemilabile P,O-chelate motif have garnered significant attention. 2-(Diphenylphosphinyl)phenol stands as a prominent member of this class. The combination of a "soft" phosphine donor and a "hard" phenolate oxygen donor allows for a unique electronic and steric environment around the palladium atom. This bidentate coordination imparts stability to the complex while the potential for the oxygen to dissociate and re-associate (hemilability) can open up coordination sites for substrates during a catalytic cycle. The resulting palladium complexes are often highly effective precatalysts in a variety of transformations, including Suzuki-Miyaura and Heck coupling reactions.[1][2]

This guide provides a comprehensive protocol for the synthesis and characterization of palladium(II) complexes of 2-(diphenylphosphinyl)phenol, grounded in established principles of coordination chemistry and supported by spectroscopic data from analogous systems.

Coordination Chemistry: Mechanism and Rationale

The coordination of 2-(diphenylphosphinyl)phenol to a palladium(II) precursor, such as bis(acetonitrile)dichloropalladium(II) ([PdCl₂(MeCN)₂]), proceeds via a ligand substitution reaction. The phosphine group, being a strong sigma-donor, initially displaces a labile acetonitrile ligand. Subsequently, in the presence of a non-coordinating base, the acidic phenolic proton is abstracted, allowing the phenolate oxygen to coordinate to the palladium center, completing the P,O-chelate ring and forming a stable, square planar complex.[1]

The choice of a palladium(II) precursor with labile ligands like acetonitrile or 1,5-cyclooctadiene (COD) is crucial as it facilitates the initial coordination of the phosphine.[3] The use of a base, such as triethylamine or sodium carbonate, is essential to deprotonate the phenol, leading to the formation of the more stable, monoanionic, bidentate (P,O⁻) chelate.[1] Without a base, the ligand may coordinate in a monodentate fashion through the phosphorus atom, or the phenolic oxygen may only weakly interact with the metal center.

Logical Workflow for Coordination

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 2-(diphenylphosphinyl)phenol and Palladium Precursor in Solvent B Add Non-Coordinating Base A->B Facilitates deprotonation C Stir at Room Temperature or Gentle Heating B->C Initiates chelation D Filter to Remove Salts C->D E Reduce Solvent Volume D->E F Precipitate Product with Anti-Solvent (e.g., Hexane) E->F G Isolate and Dry Product F->G

Caption: General workflow for the synthesis of a P,O-chelated palladium complex.

Detailed Experimental Protocol

This protocol describes the synthesis of a generic [Pd(2-(diphenylphosphinyl)phenolate)Cl(L)] or [Pd(2-(diphenylphosphinyl)phenolate)₂] type complex. The final product will depend on the stoichiometry and the palladium precursor used.

Materials:

  • 2-(Diphenylphosphinyl)phenol (Ligand)

  • Bis(acetonitrile)dichloropalladium(II) ([PdCl₂(MeCN)₂]) or Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Hexane or Pentane

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

Procedure:

  • Preparation of Reactants:

    • In a Schlenk flask under an inert atmosphere, dissolve 2-(diphenylphosphinyl)phenol (1 equivalent) in anhydrous DCM (approx. 10 mL per 0.1 mmol of ligand).

    • In a separate vial, dissolve the palladium(II) precursor (1 equivalent for a 1:1 complex, or 0.5 equivalents for a 1:2 complex) in the same anhydrous solvent.

  • Reaction:

    • To the stirred solution of the ligand, add the solution of the palladium precursor dropwise at room temperature.

    • After stirring for 10-15 minutes, add the base (e.g., triethylamine, 1.1 equivalents) to the reaction mixture. A color change and/or the formation of a precipitate (triethylammonium salt) may be observed.

    • Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Work-up and Isolation:

    • If a precipitate (e.g., triethylammonium chloride) has formed, filter the reaction mixture through a pad of Celite under an inert atmosphere.

    • Reduce the volume of the filtrate in vacuo to approximately one-third of the original volume.

    • Slowly add an anti-solvent, such as anhydrous hexane or pentane, until the product precipitates.

    • Isolate the solid product by filtration, wash with a small amount of the anti-solvent, and dry in vacuo.

Characterization of the Palladium Complex

Comprehensive characterization is essential to confirm the successful coordination and determine the structure of the resulting complex.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ³¹P NMR: This is the most informative technique for phosphine complexes.

    • Free Ligand: 2-(Diphenylphosphinyl)phenol will exhibit a characteristic chemical shift.

    • Coordinated Ligand: Upon coordination to palladium, a significant downfield shift (coordination shift) of the ³¹P signal is expected, typically in the range of 20-40 ppm.[3] The observation of a single, sharp resonance suggests the formation of a single, stable complex in solution.

  • ¹H NMR:

    • The aromatic protons of the ligand will show shifts and potentially changes in multiplicity upon coordination due to the restricted rotation and altered electronic environment.

    • Crucially, the signal corresponding to the phenolic -OH proton should disappear upon deprotonation and chelation.[1]

2. Infrared (IR) Spectroscopy:

  • The broad O-H stretching band present in the free ligand (typically around 3000-3400 cm⁻¹) should be absent in the spectrum of the final complex, providing further evidence of deprotonation and coordination of the phenolate oxygen.

3. X-ray Crystallography:

  • Single-crystal X-ray diffraction provides unambiguous structural information. For analogous P,O-chelated palladium(II) complexes, a distorted square planar geometry around the palladium center is anticipated.[1][4] Key parameters to note are the Pd-P and Pd-O bond lengths and the P-Pd-O bite angle.

Parameter Expected Value/Observation Rationale
³¹P NMR Shift (Coordinated) Downfield shift of 20-40 ppm vs. free ligandDeshielding of the phosphorus nucleus upon coordination to the electron-deficient palladium center.[3]
¹H NMR Phenolic Proton Signal disappearsDeprotonation of the hydroxyl group to form the coordinating phenolate.[1]
IR O-H Stretch Band absent in the final complexConfirms the deprotonation of the phenolic hydroxyl group.
Geometry (from X-ray) Distorted Square PlanarCommon coordination geometry for Pd(II) complexes.[1][2]
Pd-P Bond Length (from X-ray) ~2.20 - 2.25 ÅTypical bond length for a phosphine ligand coordinated to a Pd(II) center.[1]

Applications in Catalysis

Palladium complexes bearing 2-(diphenylphosphinyl)phenol and related P,O-ligands are versatile precatalysts for a range of cross-coupling reactions. The stability imparted by the chelate ring, combined with the potential hemilability of the Pd-O bond, makes them highly effective. These complexes have demonstrated high activity in Suzuki-Miyaura couplings of aryl bromides and chlorides, as well as in Heck reactions.[1][5] The specific catalytic performance will depend on the other ligands present on the palladium center and the reaction conditions employed.

Catalytic Cycle Involving a P,O-Chelated Precatalyst

G A [L(P,O)Pd(II)] Precatalyst B [L(P,O)Pd(0)] Active Catalyst A->B Reduction C Oxidative Addition (Ar-X) B->C Ar-X D Transmetalation (R-M) C->D R-M E Reductive Elimination D->E E->B Ar-R product

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Application

Application Note: 2-(Diphenylphosphinyl)phenol as a Hemilabile P,O-Ligand in Advanced Cross-Coupling Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary In modern pharmaceutical synthesis, achieving high-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In modern pharmaceutical synthesis, achieving high-yielding carbon-carbon bond formations with sterically hindered or unactivated substrates remains a significant challenge. While traditional monodentate phosphines (e.g., PPh 3​ ) or rigid bidentate ligands (e.g., dppf) are foundational to Suzuki-Miyaura cross-couplings, they often fail to balance the competing steric demands of the transmetalation and reductive elimination steps.

2-(Diphenylphosphinyl)phenol —frequently utilized in its active P(III) form as 2-(diphenylphosphino)phenol—solves this via a hemilabile P,O-coordination mode . The strong phosphorus-metal bond prevents catalyst degradation, while the weak, reversible oxygen-metal bond dynamically dissociates to create a vacant coordination site precisely when needed. This application note details the mechanistic rationale, comparative performance data, and self-validating protocols for deploying this ligand in both Palladium-catalyzed sp 2 -sp 2 couplings and emerging Cobalt-catalyzed sp 2 -sp 3 radical captures[1].

Mechanistic Rationale: The Power of Hemilability

The efficacy of 2-(diphenylphosphinyl)phenol derivatives (often categorized within the "Aphos" ligand family) stems from their bidentate yet asymmetric binding affinity[2].

  • Resting State Stabilization: The phenolate oxygen and the diphenylphosphine moiety chelate the transition metal (Pd, Ni, or Co), forming a stable resting complex that resists precipitation into inactive metal black.

  • Dynamic Vacant Site Generation: During the catalytic cycle, transmetalation of bulky arylboronic acids is often the rate-limiting step. The presence of a polar solvent (e.g., THF/H 2​ O) or a mild base outcompetes the weak Pd-O bond. The oxygen atom dissociates, exposing a highly reactive, unhindered coordination site for the boronate complex[3].

  • Reductive Elimination Acceleration: Once transmetalation is complete, the hemilabile oxygen re-coordinates to the metal center. This re-coordination sterically crowds the intermediate, thermodynamically driving the two aryl groups together and accelerating reductive elimination to release the product[3].

Mechanism A 1. Resting State Metal + P,O-Ligand B 2. Oxidative Addition Insertion into Ar-X A->B Ar-X addition C 3. Hemilabile Dissociation O-atom detaches (Vacant Site) B->C Base / Solvent effect D 4. Transmetalation Ar'-B(OH)2 coordinates C->D Boronate complexation E 5. Reductive Elimination Ar-Ar' Formation D->E Re-coordination of O-atom E->A Product release

Fig 1: Hemilabile P,O-ligand catalytic cycle highlighting dynamic oxygen dissociation.

Key Applications in Drug Development

Room-Temperature Suzuki-Miyaura Coupling of Hindered Aryl Chlorides

Traditional Suzuki couplings of ortho-substituted aryl chlorides require elevated temperatures (80–110 °C), which can degrade sensitive functional groups in late-stage drug intermediates. Utilizing 2-(diphenylphosphino)phenol-derived ligands enables the "9-MeO-9-BBN variant" methodology. By using Pd(OAc) 2​ and the P,O-ligand in a THF/H 2​ O mixture, researchers can achieve quantitative yields at room temperature without requiring harsh inorganic bases that cause protodeboronation[3].

Cobalt(II)-Catalyzed C(sp 2 )–C(sp 3 ) Cross-Coupling

Recent breakthroughs have expanded the utility of 2-(diphenylphosphino)phenol beyond Palladium. In 2025, researchers demonstrated that this P,O-ligand supports an isolable, low-spin (S = 1/2) Cobalt(II) catalyst capable of Negishi/Suzuki-type arylation of alkyl(pyridyl)sulfones[1]. This allows for the direct functionalization of complex C(sp 3 ) scaffolds—such as the ACE inhibitor captopril—via an alkyl radical capture mechanism at the Co(II)-aryl resting state[1].

Quantitative Data: Ligand Efficiency Comparison

The hemilabile nature of the P,O-ligand drastically reduces the required thermal activation energy compared to standard phosphines. Table 1 summarizes the catalytic efficacy in the coupling of 2-chloro-1,3-dimethylbenzene with 1-naphthaleneboronic acid (a highly sterically hindered model system).

Ligand SystemCatalyst LoadingBase / SolventTemp (°C)Time (h)Yield (%)
PPh 3​ 5.0 mol% PdK 2​ CO 3​ / Toluene100 °C24 h< 10%
dppf 2.0 mol% PdK 3​ PO 4​ / Dioxane80 °C12 h45%
2-(Diphenylphosphino)phenol 1.0 mol% PdK 3​ PO 4​ / THF:H 2​ O25 °C 4 h 96%

Data synthesized from comparative Aphos library screenings and 9-MeO-9-BBN variant optimizations[2][3].

Validated Experimental Protocols

Workflow S1 Precatalyst Activation S2 Base Addition S1->S2 S3 Substrate Coupling S2->S3 S4 Product Isolation S3->S4

Fig 2: Standard experimental workflow for P,O-ligand mediated cross-coupling.

Protocol A: Room-Temperature Palladium-Catalyzed Suzuki Coupling

Causality Note: K 3​ PO 4​ is selected as the base because it is strong enough to deprotonate the phenol moiety of the ligand (activating the hemilabile O-coordination) but mild enough to prevent the degradation of sensitive boronic acids.

Materials:

  • Pd(OAc) 2​ (1.0 mol%)

  • 2-(Diphenylphosphino)phenol (1.2 mol%)

  • Aryl chloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • K 3​ PO 4​⋅3H2​O (2.0 equiv)

  • Degassed THF/H 2​ O (10:1 v/v)

Step-by-Step Procedure:

  • Precatalyst Formation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc) 2​ and 2-(diphenylphosphino)phenol. Add 1 mL of degassed THF and stir for 15 minutes until the solution turns a pale, homogenous yellow. This confirms the formation of the active Pd(P,O) complex.

  • Substrate Addition: Add the aryl chloride and arylboronic acid to the reaction vessel.

  • Base Activation: Add K 3​ PO 4​⋅3H2​O followed by the remaining THF/H 2​ O solvent mixture. The addition of water is critical; it facilitates the metathetical displacement of the halide and aids in the formation of the reactive boronate species.

  • Coupling: Seal the tube and stir at room temperature (25 °C) for 4 hours. Monitor reaction completion via LC-MS or TLC.

  • Workup: Quench the reaction with aqueous NH 4​ Cl. Extract with Ethyl Acetate (3 x 10 mL), dry the combined organic layers over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure biaryl product.

Protocol B: Cobalt(II)-Catalyzed C(sp 2 )–C(sp 3 ) Arylation of Alkyl Sulfones

Causality Note: Cobalt is highly sensitive to oxidation. The P,O ligand strictly enforces a square-pyramidal geometry that stabilizes the low-spin Co(II) resting state, preventing unwanted disproportionation into Co(I)/Co(III) before the alkyl radical can be captured[1].

Materials:

  • CoBr 2​ (5.0 mol%)

  • 2-(Diphenylphosphino)phenol (5.0 mol%)

  • Alkyl(pyridyl)sulfone (1.0 equiv)

  • Diaryl-zinc reagent (Ar 2​ Zn) (1.5 equiv)

  • Degassed THF

Step-by-Step Procedure:

  • Catalyst Assembly: Under a strict nitrogen atmosphere, combine CoBr 2​ and the P,O-ligand in 2 mL of anhydrous THF. Stir for 30 minutes at room temperature to generate the (P,O)Co(II) precatalyst.

  • Electrophile Addition: Add the bench-stable alkyl(pyridyl)sulfone to the deep blue/purple cobalt solution.

  • Nucleophile Delivery: Dropwise, add the Ar 2​ Zn reagent over 5 minutes. A slight exotherm may be observed as transmetalation initiates the catalytic cycle.

  • Radical Capture & Coupling: Heat the reaction mixture to 50 °C and stir for 12 hours. The reaction color will shift dynamically, reflecting the Co(II/III/I/0) radical capture cycle.

  • Quench & Isolate: Cool to room temperature, quench with 1M HCl (careful: gas evolution), and extract with dichloromethane. Purify via standard chromatography.

References

  • C(sp2)–C(sp3) Cross-Coupling Enabled by Alkyl Radical Capture at Isolable, Low-Spin (S = 1/2) Cobalt(II)–Monoaryl Catalysts Source: ACS Catalysis (2025) URL:[Link]

  • Generation of an Aromatic Amide-Derived Phosphane (Aphos) Library by Self-Assisted Molecular Editing and Applications of Aphos in Room-Temperature Suzuki–Miyaura Reactions Source: ResearchGate / Chem. Eur. J. (2022) URL:[Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings Source: MDPI Molecules (2020) URL:[Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of Organometallic Frameworks Using the Hemilabile Ligand 2-(Diphenylphosphinyl)phenol

Abstract: This document provides a comprehensive guide for the synthesis and characterization of organometallic frameworks utilizing the bifunctional, hemilabile ligand, 2-(diphenylphosphinyl)phenol. This P,O-hybrid liga...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis and characterization of organometallic frameworks utilizing the bifunctional, hemilabile ligand, 2-(diphenylphosphinyl)phenol. This P,O-hybrid ligand offers unique coordination properties, enabling the construction of frameworks with potential applications in catalysis, gas separation, and sensing. We delve into the underlying coordination chemistry, present a detailed solvothermal synthesis protocol, and outline essential characterization techniques and troubleshooting strategies. This guide is intended for researchers in materials science, inorganic chemistry, and drug development seeking to explore the rich chemistry of phosphine-based metal-organic frameworks (MOFs).

Introduction: The Strategic Advantage of 2-(Diphenylphosphinyl)phenol in Framework Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1][2] Their high surface area, tunable porosity, and functional diversity make them exceptional candidates for a wide range of applications.[3][4] While carboxylate-based linkers have historically dominated MOF synthesis, the incorporation of alternative functionalities opens new avenues for material design and reactivity.[5]

Phosphine-based ligands, in particular, are instrumental in stabilizing low-valent metal complexes, making them ideal for constructing MOFs with catalytically active metal nodes.[6][7][8] The ligand at the core of this guide, 2-(diphenylphosphinyl)phenol (also known as HP(O)Ph₂ or HODPP), is a powerful building block for several key reasons:

  • Hemilability: The ligand possesses two distinct donor sites: a "hard" phenolate oxygen and a "soft" phosphine phosphorus atom. This allows for versatile coordination behavior, where the ligand can bind to a metal center through either or both sites, a property known as hemilability.[9] This versatility can influence the final framework topology and introduce dynamic properties.

  • Hard-Soft Acid-Base (HSAB) Principle: The dual nature of the ligand allows for targeted interactions with a variety of metal centers. The hard phenolate is well-suited for high-valent metals, while the soft phosphine center is ideal for coordinating with low-valent, soft metals like Pd(0) or Pt(0).[7][8]

  • Catalytic Potential: The incorporation of phosphine moieties directly into the framework structure provides built-in sites for post-synthetic metalation or for the framework to act as a solid-state ligand, opening up possibilities in heterogeneous catalysis.[10][11]

This application note will provide the foundational knowledge and a practical, step-by-step protocol to successfully synthesize and characterize MOFs using this versatile ligand.

Ligand Coordination Chemistry

The coordination behavior of 2-(diphenylphosphinyl)phenol is central to the rational design of organometallic frameworks. Upon deprotonation of the phenolic hydroxyl group, the resulting phosphinophenolate anion can coordinate to metal centers in several distinct modes. Understanding these modes is crucial for predicting and controlling the final framework structure.

cluster_ligand 2-(Diphenylphosphinyl)phenolate Ligand cluster_modes Coordination Modes L PPh₂ O⁻ M1 M L_chelate PPh₂ O⁻ M1->L_chelate:p P-coordination M2 M M2->L_chelate:o O-coordination M3 M₁ M4 M₂ L_bridge PPh₂ O⁻ M3->L_bridge:p M4->L_bridge:o label_chelate Bidentate Chelation label_bridge Bridging Mode

Caption: Coordination modes of the 2-(diphenylphosphinyl)phenolate ligand.

Synthetic Strategy: Solvothermal Synthesis

Solvothermal synthesis is the most prevalent method for producing high-quality, crystalline MOFs.[1][12] The reaction is performed in a sealed vessel at temperatures above the boiling point of the solvent, which increases reagent solubility and promotes the crystallization of the framework.

Causality Behind Experimental Choices:

  • Sealed System: Maintains high pressure, allowing for reaction temperatures above the solvent's boiling point, which is often necessary for crystal growth.

  • Solvent Choice: Dimethylformamide (DMF) is commonly used as it is a high-boiling polar aprotic solvent that effectively dissolves both the organic linkers and many metal salts.[13]

  • Temperature Control: The reaction temperature directly influences the kinetics of nucleation and crystal growth. A slow ramp and hold period allows for the formation of larger, more ordered crystals.

  • Modulators: The addition of a modulator, such as benzoic acid or triphenylphosphine, can be crucial.[8][13] These molecules compete with the linker for coordination to the metal center, slowing down the framework assembly process. This leads to lower nucleation rates and promotes the growth of higher-quality, larger crystals with fewer defects.

Detailed Experimental Protocol

This protocol describes a general method for the solvothermal synthesis of a MOF using 2-(diphenylphosphinyl)phenol and a divalent metal salt (e.g., Zinc nitrate).

4.1 Materials and Reagents

Reagent/MaterialFormulaPuritySupplierNotes
2-(Diphenylphosphinyl)phenol (HODPP)C₁₈H₁₅OP>98%Major chemical co.Store under inert atmosphere to prevent oxidation of the phosphine.
Zinc nitrate hexahydrateZn(NO₃)₂·6H₂O>99%Major chemical co.Hygroscopic; store in a desiccator.
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrousMajor chemical co.Use a freshly opened bottle or dried solvent.
ChloroformCHCl₃ACS GradeMajor chemical co.For solvent exchange.
Benzoic Acid (Modulator)C₇H₆O₂>99.5%Major chemical co.Optional, but recommended for improved crystallinity.
20 mL Scintillation Vials or Teflon-lined Autoclave---Ensure vials have caps with PTFE liners.

4.2 Step-by-Step Synthesis Workflow

Caption: General workflow for solvothermal MOF synthesis and activation.

4.2.1 Reagent Preparation

  • Ligand Solution: In a 20 mL scintillation vial, dissolve 2-(diphenylphosphinyl)phenol (e.g., 0.1 mmol, 27.8 mg) in 5 mL of DMF.

  • Metal Salt Solution: In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.1 mmol, 29.7 mg) and benzoic acid (e.g., 1.0 mmol, 122 mg) in 5 mL of DMF. Sonicate briefly if necessary to ensure complete dissolution.[13]

4.2.2 Reaction Assembly

  • Combine the ligand solution and the metal salt solution in a 20 mL scintillation vial. The total volume is now 10 mL.

  • Cap the vial tightly. Ensure the cap has a PTFE liner to prevent leakage and contamination.

  • Place the vial in a programmable oven.

4.2.3 Solvothermal Reaction

  • Heating Program: Heat the oven to 100 °C over 2 hours.

  • Hold: Maintain the temperature at 100 °C for 24 hours.

  • Cooling: Allow the oven to cool slowly to room temperature over 12 hours. A slow cooling rate is critical for obtaining well-defined crystals.

  • A white crystalline powder should be observed at the bottom of the vial.

4.3 Product Isolation and Activation

Framework activation is a critical process designed to remove guest solvent molecules from the pores without causing the structure to collapse, thereby making the internal surface area accessible.[14]

  • Isolation: Decant the mother liquor from the vial.

  • Washing: Add 10 mL of fresh DMF to the vial, cap, and vortex briefly to wash the crystalline product. Centrifuge the sample (e.g., at 8000 rpm for 10 minutes) to pellet the solid and decant the supernatant. Repeat this washing step three times to remove any unreacted precursors.

  • Solvent Exchange: After the final DMF wash, add 10 mL of a more volatile solvent like chloroform. Let the solid soak for at least 6 hours. This step is repeated three times to fully exchange the high-boiling DMF with the low-boiling chloroform.[14] This exchange is vital because the lower surface tension and boiling point of chloroform reduce the capillary forces that can cause pore collapse during drying.

  • Activation: After the final chloroform wash, decant the solvent and place the open vial in a vacuum oven. Dry the sample under dynamic vacuum at a mild temperature (e.g., 60-80 °C) for 12-24 hours. The resulting fine white powder is the activated, porous MOF, ready for characterization.

Characterization of the Framework

To confirm the successful synthesis of the desired organometallic framework, a suite of characterization techniques should be employed.

TechniquePurposeExpected Result
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.[14]A diffraction pattern with sharp peaks, indicating a well-ordered crystalline material. The pattern should match the one simulated from single-crystal X-ray diffraction if available and be free of peaks from impurities.
Solid-State ³¹P NMR To confirm the coordination of the phosphine group and check for oxidation.[10]A single, sharp peak shifted downfield compared to the free ligand, indicating coordination to the metal center. The absence of a significant peak around +30 ppm indicates minimal oxidation of the phosphine to phosphine oxide during synthesis.[10]
FT-IR Spectroscopy To observe changes in vibrational modes upon coordination.Disappearance or significant broadening of the phenolic O-H stretch (~3400 cm⁻¹). A shift in the P-Ph stretching frequencies compared to the free ligand.
N₂ Sorption Analysis (77 K) To determine the porosity, specific surface area (BET), and pore volume of the activated material.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A calculated BET surface area consistent with the expected framework topology.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework and confirm the removal of guest solvents.A flat profile up to the decomposition temperature (typically >300 °C), indicating a stable, solvent-free framework. An initial weight loss below 150 °C would suggest incomplete activation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Amorphous Product (No PXRD peaks) Reaction temperature too high/low; reaction time too short; rapid cooling.Optimize the temperature and time in the solvothermal program. Ensure a slow cooling rate (<10 °C/hour). Introduce or increase the concentration of a modulator (e.g., benzoic acid) to slow down crystallization.
Low Yield Suboptimal stoichiometry; incomplete reaction.Vary the metal-to-ligand ratio. Increase the reaction time or temperature.
Framework Collapse After Activation Incomplete solvent exchange; activation temperature too high.Ensure the solvent exchange process is thorough (at least 3 cycles over 24 hours). Use a lower activation temperature under vacuum. For extremely sensitive frameworks, consider supercritical CO₂ drying as a milder activation method.[14]
Presence of Phosphine Oxide in ³¹P NMR Oxygen contamination during synthesis; ligand starting material is partially oxidized.Use anhydrous, de-gassed solvents. Assemble the reaction under an inert atmosphere (glovebox). Ensure the purity of the starting 2-(diphenylphosphinyl)phenol ligand.

References

  • Dale, S. E., et al. (2001). Synthesis and Coordination Chemistry of 2,6-Bis(diphenylphosphinomethyl)phenol P,P'-Dioxides. Inorganic Chemistry, 40(27), 7009-13. [Link]

  • Dale, S. E., et al. (2001). Synthesis and coordination chemistry of 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides. PubMed. [Link]

  • Lanni, L. M., et al. (n.d.). PhosMOFs MS Revised v4. OSTI.GOV. [Link]

  • Lanni, L. M., et al. (2018). Metal–Organic Frameworks with Zero and Low‐Valent Metal Nodes Connected by Tetratopic Phosphine Ligands. Angewandte Chemie International Edition, 57(31), 9748-9752. [Link]

  • Humphrey, S. M. (2022). Low-valent metal-organic frameworks constructed using polytopic phosphine ligands. University of Texas at Austin. [Link]

  • Van Der Voort, P., et al. (2014). Synthesis and Characterization of Phosphine-Functionalized Metal–Organic Frameworks Based on MOF-5 and MIL-101 Topologies. Industrial & Engineering Chemistry Research, 53(13), 5179-5186. [Link]

  • Demel, J., et al. (2022). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. ACS Applied Materials & Interfaces, 14(1), 2270-2279. [Link]

  • Unknown Author. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. [Link]

  • Karmel, I. S., et al. (2020). A Hemilabile Manganese(I)-Phenol Complex and its Coordination Induced O–H Bond Weakening. Inorganic Chemistry, 59(9), 6248-6256. [Link]

  • Heinicke, J. W., & Aluri, B. R. (2007). o-Diphenylphosphinophenol and its coordination compounds. Inorganic Chemistry, 46(10), 3844-3846. [Link]

  • Dincă, M., & Pérez, P. J. (2019). Organometallic Chemistry within Metal–Organic Frameworks. Organometallics, 38(18), 3345-3347. [Link]

  • Le, D. N. (2021). The Coordination Chemistry and Reactivity of Pd Phosphine 1-Azaallyl Complexes. University of Calgary. [Link]

  • Sasmal, A., & Maji, T. K. (2021). General procedures for the synthesis of 2D MOFs either by top-down or bottom-up approach. ResearchGate. [Link]

  • O'Loughlin, J. L., & Chen, Y. (2021). Metal–Organic Frameworks as Versatile Platforms for Organometallic Chemistry. MDPI. [Link]

  • O'Loughlin, J. L., & Chen, Y. (2021). Metal–organic frameworks as versatile platforms for organometallic chemistry. Inorganics, 9(4), 28. [Link]

  • Rasheed, T., et al. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI. [Link]

  • Wang, S., et al. (2021). Metal-Organic Frameworks and Their Composites Towards Biomedical Applications. Frontiers in Molecular Biosciences, 8, 798439. [Link]

  • Hupp, J. T., & Farha, O. K. (2010). Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Accounts of Chemical Research, 43(8), 1106-1115. [Link]

  • Khan, A., et al. (2024). Metal-Organic Frameworks and their Applications as Photocatalysts for Dyes Degradation. IntechOpen. [Link]

  • Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews, 112(2), 933-969. [Link]

  • Rasheed, T., et al. (2020). Synthesis of Metal-Organic Frameworks (MOFs) and Their Applications to Biology, Catalysis and Electrochemical Charge Storage: A Mini Review. Engineered Science. [Link]

  • Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. PubMed. [Link]

Sources

Application

The Technical Guide to Phenol, 2-(diphenylphosphinyl)- and its Chiral Analogues in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of Phenol, 2-(diphenylphosphinyl)- and its chiral derivatives, a class of bifunctional ligands increasingly recog...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of Phenol, 2-(diphenylphosphinyl)- and its chiral derivatives, a class of bifunctional ligands increasingly recognized for their unique contributions to asymmetric catalytic transformations. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also a deep understanding of the mechanistic principles and practical considerations that underpin the successful application of these ligands in creating chiral molecules—a critical task in modern drug development and fine chemical synthesis.

Introduction: The Emergence of Bifunctional Phosphine Ligands

In the landscape of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity.[1][2] While traditional C2-symmetric diphosphine ligands like BINAP have been foundational, a newer class of ligands featuring a "hard" donor atom (like oxygen or nitrogen) alongside the "soft" phosphine donor has emerged.[3][4] Phenol, 2-(diphenylphosphinyl)-, and its chiral analogues, represent a prime example of such a P,O-type bifunctional ligand.

The presence of the phenolic hydroxyl group in close proximity to the phosphine moiety is not a passive structural feature. It can engage in catalysis in several ways:

  • Hemilability : The M-O bond is typically weaker than the M-P bond. This allows the phenolic oxygen to reversibly dissociate from the metal center, creating a vacant coordination site essential for substrate binding and product release during the catalytic cycle.[3][5][6]

  • Cooperative Catalysis : The phenol group can act as a Brønsted acid/base or a hydrogen-bonding site, working in concert with the metal center to activate substrates or stabilize transition states. This bifunctional activation is a hallmark of cooperative catalysis.[7]

  • Electronic and Steric Tuning : Modification of the phenol backbone allows for fine-tuning of the ligand's electronic and steric properties, directly impacting the catalyst's activity and selectivity.

This guide will delve into the practical applications of these principles, providing detailed protocols for key asymmetric transformations.

Synthesis of Chiral Phosphine-Phenol Ligands

The synthesis of chiral phosphine-phenol ligands is a critical first step. While the parent compound, 2-(diphenylphosphino)phenol, is achiral, chirality can be introduced on the backbone, often through the use of enantiopure starting materials like BINOL (1,1'-bi-2-naphthol). A general and efficient method involves a metal-free C-O bond cleavage and C-P bond formation.[8][9]

General Protocol for the Synthesis of a Chiral Phosphine-Phenol Ligand

This protocol is adapted from a general procedure for the phosphination of phenol derivatives.[8]

Materials:

  • Chiral phenol precursor (e.g., (R)-BINOL derivative)

  • Diphenylphosphine (Ph₂PH) or other secondary phosphine

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous cyclohexane or DMF

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral phenol precursor (1.0 equiv) in anhydrous cyclohexane or DMF.

  • Addition of Reagents: To the stirred solution, add diphenylphosphine (1.1-2.0 equiv) followed by potassium tert-butoxide (1.5-2.0 equiv).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 15 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired chiral phosphine-phenol ligand.

Application in Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly atom-economical method for the synthesis of chiral alcohols, amines, and alkanes.[1] Ruthenium and Iridium complexes bearing chiral phosphine ligands are particularly effective. Chiral phosphine-phenol ligands can offer unique reactivity and selectivity in these transformations.

Application Note: Asymmetric Hydrogenation of β-Keto Esters

The hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a key transformation in the synthesis of many pharmaceuticals. Ru-catalysts bearing chiral P,O-ligands can exhibit high activity and enantioselectivity.

Comparative Performance of Chiral Ligands in Ru-Catalyzed Asymmetric Hydrogenation of Ethyl Acetoacetate

Ligand TypeCatalyst PrecursorS/C RatioH₂ (atm)Temp (°C)Yield (%)ee (%)Reference
Chiral Diphosphine (BINAP)10001080>9998 (R)[10]
Chiral Phosphine-Functionalized Ionic LiquidCPF-PILs/Ru10005050>9999.5 (R)[11]
P-Chiral Phosphine (QuinoxP*)[Rh(cod)₂]BF₄10001025>99>99 (S)[12]

This table illustrates the high performance of various advanced phosphine ligands. While a direct example for a simple chiral 2-(diphenylphosphino)phenol was not found, the data for related bifunctional and advanced phosphine ligands highlight the potential for high enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

This protocol provides a general procedure for the Ru-catalyzed asymmetric hydrogenation of a prochiral ketone, such as acetophenone.[13]

Materials:

  • precursor or in-situ generated catalyst

  • Chiral phosphine-phenol ligand (if generating catalyst in-situ)

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous 2-propanol (solvent)

  • Potassium tert-butoxide (t-BuOK) solution (1 M in THF)

  • High-pressure autoclave reactor

  • Inert atmosphere (Argon)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and thoroughly purged with argon.

  • Catalyst Preparation (in-situ): In a flame-dried Schlenk flask under argon, add the ruthenium precursor (e.g., [Ru(cod)Cl₂]n) and the chiral phosphine-phenol ligand. Add degassed, anhydrous 2-propanol. Stir the mixture at a specified temperature (e.g., 80 °C) for a designated time to form the active catalyst.

  • Reaction Setup: In a separate Schlenk flask, dissolve the prochiral ketone (e.g., 1.0 mmol) in anhydrous 2-propanol.

  • Transfer and Base Addition: Transfer the ketone solution to the reactor. Add the prepared catalyst solution via cannula. Finally, add the t-BuOK solution (e.g., 0.025 equiv) via syringe.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas (3-5 times), and then pressurize to the desired pressure (e.g., 1-50 atm H₂). Stir the reaction vigorously at the desired temperature.

  • Workup and Analysis: After the reaction is complete (monitored by GC or TLC), cool the reactor to room temperature and carefully vent the hydrogen. Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite. Concentrate the filtrate and purify the product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Mechanistic Insights: The Role of the Phenolic Group in Stereoinduction

The high levels of enantioselectivity achieved with chiral phosphine-phenol ligands are a direct result of the highly organized transition state created by the catalyst. The phenol moiety plays a crucial role in this organization.

Diagram: Proposed Catalytic Cycle for Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Cycle cluster_key Key Steps Precatalyst [M(L)] Precatalyst Active_Catalyst [MH₂(L)] Active Catalyst Precatalyst->Active_Catalyst + H₂ Substrate_Complex [MH₂(L)(Substrate)] Substrate Coordination Active_Catalyst->Substrate_Complex + Substrate Transition_State Stereo-determining Transition State Substrate_Complex->Transition_State Hydride Transfer (Outer-Sphere) Product_Complex [M(Product)(L)] Product Complex Transition_State->Product_Complex Product_Complex->Active_Catalyst - Product + H₂ Product_Release Chiral Product Product_Complex->Product_Release Release Key1 Reductive Elimination Key2 Oxidative Addition Key3 Ligand Exchange note Phenol -OH group can stabilize TS via H-bonding or act as a proton shuttle

Caption: Proposed catalytic cycle for asymmetric hydrogenation.

In the stereo-determining transition state, the chiral backbone of the ligand creates a well-defined chiral pocket. The substrate coordinates to the metal center in a specific orientation to minimize steric hindrance. The phenolic hydroxyl group can then form a hydrogen bond with the carbonyl oxygen of the substrate (e.g., a ketone), further locking it into a specific conformation. This dual interaction—steric control from the chiral backbone and electronic/hydrogen-bonding interaction from the phenol—is key to achieving high enantioselectivity.

Application in Asymmetric Hydroformylation

Asymmetric hydroformylation is an atom-economical process that converts alkenes into chiral aldehydes using syngas (a mixture of CO and H₂).[14] Rhodium complexes with chiral phosphine-containing ligands are the catalysts of choice. Chiral phosphine-phosphite ligands derived from a phenol backbone have shown considerable success.[15][16]

Application Note: Rh-Catalyzed Asymmetric Hydroformylation of Styrene

The hydroformylation of styrene is a benchmark reaction for evaluating new chiral ligands. The goal is to achieve high regioselectivity for the branched aldehyde (2-phenylpropanal) and high enantioselectivity.

Performance of a Taddol-Based Phosphine-Phosphite Ligand in Styrene Hydroformylation [15]

SubstrateLigandT (°C)P (bar, CO/H₂)b:l ratioee (%)
StyreneTaddol-based phosphine-phosphite6020 (1:1)>98:285

b:l = branched to linear aldehyde ratio

Experimental Protocol: Asymmetric Hydroformylation

This general protocol is based on procedures for Rh-catalyzed asymmetric hydroformylation.[15][17]

Materials:

  • [Rh(acac)(CO)₂]

  • Chiral phosphine-phenol or phosphine-phosphite ligand

  • Alkene substrate (e.g., styrene)

  • Anhydrous, degassed solvent (e.g., toluene)

  • High-pressure autoclave reactor

  • Syngas (CO/H₂ mixture, typically 1:1)

Procedure:

  • Catalyst Preformation: In a Schlenk tube under argon, dissolve [Rh(acac)(CO)₂] and the chiral ligand in the solvent. Stir for 15-30 minutes at room temperature.

  • Reaction Setup: Place the alkene substrate in the autoclave.

  • Transfer: Transfer the catalyst solution to the autoclave via cannula under a positive pressure of argon.

  • Reaction: Seal the autoclave. Purge several times with syngas. Pressurize the reactor to the desired pressure (e.g., 20 bar) and heat to the reaction temperature (e.g., 60 °C).

  • Workup and Analysis: After the reaction, cool the autoclave to room temperature and carefully vent the syngas. The product can be analyzed directly by GC for conversion, regioselectivity, and enantioselectivity (using a chiral column).

Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or Pd-catalyzed asymmetric allylic alkylation (AAA), is a powerful method for forming C-C, C-N, and C-O bonds.[18] Chiral phosphine ligands are crucial for controlling the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate. Chiral phosphine-alkene hybrid ligands, which share principles with phosphine-phenol ligands, have been shown to be effective.[19]

Diagram: Mechanism of Asymmetric Allylic Alkylation

AAA_Mechanism cluster_info Ligand Influence Pd0 Pd(0)L₂ Allyl_Complex π-Allyl Pd(II) Complex (Diastereomeric Mixture) Pd0->Allyl_Complex Oxidative Addition (Allylic Substrate) Nucleophile_Attack Nucleophilic Attack (Stereo-determining Step) Allyl_Complex->Nucleophile_Attack + Nucleophile Product_Complex Pd(0)L₂(Product) Nucleophile_Attack->Product_Complex Product_Complex->Pd0 Product Release Chiral_Product Chiral Product Product_Complex->Chiral_Product Info1 Chiral ligand L* creates a chiral environment, directing the nucleophile to one face of the allyl group.

Caption: Simplified mechanism of Pd-catalyzed AAA.

Experimental Protocol: Asymmetric Allylic Alkylation

This general protocol is adapted from procedures for Pd-catalyzed AAA using chiral phosphine ligands.[13][18]

Materials:

  • Palladium precursor (e.g., [Pd(allyl)Cl]₂)

  • Chiral phosphine-phenol ligand

  • Allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor and the chiral ligand to a reaction vessel.

  • Reaction Mixture: Add the solvent, followed by the allylic substrate and the nucleophile.

  • Base Addition: Add the base to the reaction mixture.

  • Reaction: Stir the mixture at the appropriate temperature (can range from 0 °C to room temperature) until the starting material is consumed (monitored by TLC or GC).

  • Workup and Analysis: Quench the reaction and perform a standard aqueous workup. Purify the crude product by flash chromatography. Determine the enantiomeric excess by chiral HPLC.

Conclusion and Future Outlook

Phenol, 2-(diphenylphosphinyl)- and its chiral derivatives represent a versatile and powerful class of ligands for asymmetric catalysis. Their bifunctional nature, often leading to hemilability and cooperative effects, allows for the creation of highly organized and reactive catalytic environments. This guide has provided the foundational knowledge and practical protocols for researchers to begin exploring these ligands in key asymmetric transformations.

The future of this field lies in the rational design of new chiral phosphine-phenol ligands with tailored steric and electronic properties to tackle more challenging substrates and develop novel catalytic reactions. As our understanding of cooperative catalysis deepens, so too will our ability to harness these remarkable ligands for the efficient and selective synthesis of complex chiral molecules.

References

  • A. M. Z. Slawin, M. B. Smith, and P. A. S. Stoppard, "Asymmetric Hydroformylation Using Taddol-Based Chiral Phosphine−Phosphite Ligands," Organometallics, 2009.
  • BenchChem, "Application Notes & Protocols: Asymmetric Catalysis Using Chiral Phosphine Ligands," 2025.
  • Z. Weng, S. Teo, and T. S. A. Hor, "Chiral Hemilabile P,N-Ligands Assisted Gold Redox Catalysis for Enantioselective Alkene Aminoarylation," Accounts of Chemical Research, 2007.
  • Chiral Phosphines Synthesis, "chiral phosphines synthesis," Chiral Phosphines, 2023.
  • S. E. Senanayake, et al., "Efficient Asymmetric Synthesis of P-Chiral Phosphine Oxides via Properly Designed and Activated Benzoxazaphosphinine-2-oxide Agents," Journal of the American Chemical Society, 2013.
  • X. F. Wu, et al., "Phosphination of Phenol Derivatives and Applications to Divergent Synthesis of Phosphine Ligands," Organic Letters, 2021.
  • T. Imamoto, et al.
  • J. F. Bower, et al.
  • X. Zhang, et al., "Developing chiral ligands for asymmetric hydrogenation," Accounts of Chemical Research, 2007.
  • A. Börner, et al.
  • Y. Yang, et al., "Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters," Green Chemistry, 2021.
  • C. Claver, et al., "Asymmetric Hydroformylation of Olefins with Rh Catalysts Modified with Chiral Phosphine−Phosphite Ligands," Organometallics, 2007.
  • H. Noyori, et al.
  • S. L. Buchwald, et al., "Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts," Journal of the American Chemical Society, 2008.
  • Chiral Quest, "Chiral Quest Phosphine Ligands," Sigma-Aldrich, 2023.
  • C. A.
  • X. F. Wu, et al., "Phosphination of Phenol Derivatives and Applications to Divergent Synthesis of Phosphine Ligands," Organic Letters, 2021.
  • T. Imamoto, "Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy," TCI Mail, 2017.
  • P. J. Guiry, et al.
  • B. L. Feringa, et al.
  • T.
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  • S. H. Chikkali, et al., "Rh-catalyzed asymmetric hydroformylation of olefins using phosphorus ligands," Journal of Chemical Sciences, 2023.
  • S. H. Chikkali, et al., "Rh-catalyzed asymmetric hydroformylation of olefins using phosphorus ligands," Indian Academy of Sciences, 2023.
  • K. K. (Tony) Hii, et al., "Development of Chiral Terminal-Alkene−Phosphine Hybrid Ligands for Palladium-Catalyzed Asymmetric Allylic Substitutions," Organic Letters, 2010.
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  • C. J. Elsevier, et al., "2-Diphenylphosphino-2′-hydroxy-1,1′-binaphthyl as a chiral auxiliary for asymmetric coordination chemistry," New Journal of Chemistry, 2003.
  • J. I. van der Vlugt, et al., "Hemilabile ligands," Dalton Transactions, 2011.
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  • S. L. Buchwald, et al., "Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions," Inorganic Chemistry, 2023.
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Method

Application Note: Nucleophilic Addition Reactions Involving 2-(Diphenylphosphinyl)phenol

Executive Summary In modern synthetic chemistry and drug development, the demand for precise, metal-free catalytic systems has driven the rise of organocatalysis. 2-(Diphenylphosphinyl)phenol (CAS: 16522-52-4), also know...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic chemistry and drug development, the demand for precise, metal-free catalytic systems has driven the rise of organocatalysis. 2-(Diphenylphosphinyl)phenol (CAS: 16522-52-4), also known as 2-hydroxyphenyldiphenylphosphine oxide, serves as a highly efficient bifunctional organocatalyst. By featuring a hydrogen-bond donating phenol group (-OH) in close proximity to a Lewis basic phosphine oxide group (P=O), this molecule is uniquely equipped to orchestrate nucleophilic addition reactions. This application note details the mechanistic causality, self-validating protocols, and optimization strategies for utilizing this catalyst in the nucleophilic addition to carbonyls and activated alkenes.

Mechanistic Principles: The Bifunctional Paradigm

The efficacy of 2-(diphenylphosphinyl)phenol stems from its ability to simultaneously activate both the electrophile and the nucleophile, minimizing the entropic penalty of the transition state. This dual-activation mechanism is a cornerstone of 1 [1].

  • Brønsted Acid Activation (LUMO Lowering): The phenolic -OH group acts as a Brønsted acid, forming a robust hydrogen bond with the oxygen atom of the electrophile (e.g., an aldehyde or ketone). This withdraws electron density from the carbonyl carbon, significantly increasing its susceptibility to nucleophilic attack.

  • Lewis Base Activation (HOMO Raising): The phosphoryl oxygen (P=O) functions as a Lewis base. When utilizing reagents like trimethylsilyl cyanide (TMSCN), the P=O coordinates to the silicon atom, generating a hypervalent silicate intermediate. This weakens the Si-CN bond and amplifies the nucleophilicity of the cyanide ion.

  • Proximity Effect: Because both functional groups are rigidly tethered to the same ortho-substituted aromatic ring, the catalyst pre-organizes the substrates into an ideal trajectory for C-C bond formation.

DualActivation Cat 2-(Diphenylphosphinyl)phenol Phenol (-OH) Phosphine Oxide (P=O) Electrophile Electrophile (e.g., Carbonyl) Cat->Electrophile H-Bonding (LUMO lowering) Nucleophile Nucleophile (e.g., TMSCN) Cat->Nucleophile Lewis Base Coord. (HOMO raising) TS Organized Transition State (C-C Bond Formation) Electrophile->TS Nucleophile->TS

Fig 1: Bifunctional activation mode of 2-(diphenylphosphinyl)phenol in nucleophilic additions.

Experimental Workflow: Cyanosilylation of Aldehydes

The cyanosilylation of aldehydes using TMSCN is the gold-standard reaction for validating bifunctional Lewis base/Brønsted acid catalysts. The following protocol is designed as a self-validating system , ensuring that each step provides observable feedback to the researcher.

Causality Behind Experimental Choices
  • Solvent Selection: Toluene is strictly utilized. Polar coordinating solvents (like THF or DMF) act as competitive hydrogen-bond acceptors, disrupting the critical catalyst-substrate pre-equilibrium and drastically reducing yield.

  • Order of Addition: The catalyst and electrophile must be mixed before the nucleophile. This allows the H-bonded complex to form, preventing uncatalyzed background reactions that lead to racemic or unwanted side products.

Step-by-Step Protocol
  • Preparation & Purging: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (3x). Self-Validation: The absence of moisture is critical; trace water will prematurely hydrolyze TMSCN to highly toxic HCN gas, observable as a loss of reagent efficacy and a safety hazard.

  • Catalyst Loading: Add 2-(diphenylphosphinyl)phenol (0.05 mmol, 5 mol%) to the vessel. The synthesis and purification of such 2 [3] dictate that the catalyst must be a free-flowing white powder.

  • Substrate Pre-Complexation: Inject anhydrous toluene (2.0 mL) followed by benzaldehyde (1.0 mmol). Stir at 25 °C for 5 minutes. Self-Validation: A slight shift in the 31 P NMR signal of the reaction mixture (compared to the pure catalyst) confirms hydrogen-bond formation.

  • Thermal Control: Cool the reaction mixture to -20 °C using a dry ice/isopropanol bath. Lower temperatures stabilize the pre-reaction complex and suppress background reactivity.

  • Nucleophilic Addition: Dropwise add trimethylsilyl cyanide (TMSCN, 1.2 mmol).

  • In-Process Monitoring: After 2 hours, monitor the reaction via TLC (Hexanes/EtOAc 9:1). Self-Validation: The disappearance of the UV-active benzaldehyde spot (Rf ~0.6) and the appearance of a new, higher Rf product spot (Rf ~0.8) indicates successful conversion to the cyanohydrin TMS ether.

  • Quench & Isolation: Quench with 1 mL of saturated aqueous NaHCO 3​ . Extract with dichloromethane (3 x 5 mL). Dry over anhydrous Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Workflow Step1 1. Reagent Preparation (Strictly Anhydrous) Step2 2. Pre-complexation (Catalyst + Electrophile) Step1->Step2 Step3 3. Nucleophile Addition (Controlled Temp) Step2->Step3 Step4 4. In-Process Monitoring (TLC / 31P NMR) Step3->Step4 Step4->Step3 Incomplete (Extend Time) Step5 5. Aqueous Quench & Extraction Step4->Step5 >95% Conversion Step6 6. Product Isolation (Flash Chromatography) Step5->Step6

Fig 2: Standardized workflow for nucleophilic additions using bifunctional organocatalysts.

Reaction Optimization and Quantitative Analysis

Understanding the thermodynamic environment is critical for maximizing the efficiency of 2-(diphenylphosphinyl)phenol. The table below summarizes the optimization landscape for the cyanosilylation of benzaldehyde.

EntrySolventTemperature (°C)Catalyst Loading (mol%)Time (h)Yield (%)Mechanistic Observation
1THF2551245THF outcompetes substrate for H-bonding.
2DCM255482Moderate polarity allows partial activation.
3Toluene255291Optimal non-polar environment.
4Toluene-205498Low temp stabilizes termolecular TS.
5Toluene-2011289High turnover number (TON) achieved.

Data Interpretation: The quantitative leap from Entry 1 to Entry 3 validates the hypothesis that the catalyst operates via delicate hydrogen-bonding networks, which are easily disrupted by coordinating solvents.

Advanced Applications: Phospha-Michael Additions

Beyond carbon nucleophiles, the 2-(diphenylphosphinyl)phenol motif is highly relevant in the broader context of3 [4]. It can be utilized to facilitate the 4 [2] to activated systems like azoalkenes or enones. In these advanced workflows, the phenolic -OH activates the electron-deficient alkene, while the P=O group can orient incoming secondary phosphine oxides (R 2​ P(O)H), providing a metal-free pathway to complex organophosphorus therapeutics.

References

  • Source: mdpi.
  • Source: frontiersin.
  • Source: acs.
  • Source: escholarship.

Sources

Application

Step-by-Step Synthesis of Metal Complexes with Phenol, 2-(diphenylphosphinyl)-

Introduction & Mechanistic Rationale In the realm of advanced coordination chemistry, Phenol, 2-(diphenylphosphinyl)- (CAS: 16522-52-4), commonly known as 2-(diphenylphosphoryl)phenol, is a highly versatile bidentate O,O...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of advanced coordination chemistry, Phenol, 2-(diphenylphosphinyl)- (CAS: 16522-52-4), commonly known as 2-(diphenylphosphoryl)phenol, is a highly versatile bidentate O,O-donor ligand. The synthesis of the ligand itself is typically achieved via quaternization of tertiary diphenylphosphines followed by alkaline hydrolysis or Wittig reaction pathways[1].

Featuring a hard anionic phenolate oxygen and a neutral, Lewis-basic phosphoryl (P=O) group, this ligand is uniquely suited for stabilizing oxophilic metal centers. It is widely utilized in the extraction of lanthanides[2], homogeneous catalysis, and the development of electron transport layers for organic light-emitting diodes (OLEDs)[3].

The strategic advantage of this ligand lies in its hemilability . While the phenolate oxygen provides a strong, irreversible anchor to the metal, the phosphoryl oxygen can dynamically associate and dissociate. This "open-close" mechanism is critical in catalysis, providing vacant coordination sites for substrate binding while preventing catalyst decomposition. Furthermore, the bulky diphenyl groups offer intense steric shielding, suppressing unwanted dimerization and enhancing the solubility of the resulting complexes in organic solvents.

Experimental Causality & Design (E-E-A-T)

As a self-validating system, the synthesis of these complexes relies on precise stoichiometric control and exploiting solubility differentials.

  • Deprotonation Strategy: We utilize Sodium Hydride (NaH) in Tetrahydrofuran (THF). The irreversible evolution of hydrogen gas drives the reaction to completion and serves as a visual indicator of progress.

  • Salt Metathesis: When reacting the sodium salt of the ligand with metal halides (e.g., TiCl₄), non-polar solvents like Toluene are selected. The quantitative precipitation of NaCl in toluene thermodynamically drives the metathesis forward and allows for facile purification via centrifugation.

  • Direct Complexation: For lanthanides, weak bases like Triethylamine (Et₃N) in protic solvents (Ethanol) are preferred to avoid the co-crystallization of alkali metal ions, which frequently plague lanthanide-phenolate chemistry.

General Synthetic Workflow

Synthesis_Workflow L Ligand: Phenol, 2-(diphenylphosphinyl)- Deprot Deprotonation (NaH / THF) L->Deprot - H2 (gas) Salt Intermediate: Sodium Phenolate Deprot->Salt Quantitative Metath Salt Metathesis (MCln / Toluene) Salt->Metath + Metal Halide Target Target Complex (MLn) Metath->Target - NaCl (solid)

Fig 1: Workflow for metalation of Phenol, 2-(diphenylphosphinyl)- via salt metathesis.

Detailed Experimental Protocols

Protocol A: Preparation of Sodium 2-(Diphenylphosphinyl)phenolate

Objective: Generate a highly reactive, moisture-sensitive alkali metal salt for subsequent transmetalation.

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x to ensure a strictly anhydrous environment).

  • Ligand Addition: Charge the flask with Phenol, 2-(diphenylphosphinyl)- (2.94 g, 10.0 mmol) and dissolve in anhydrous THF (40 mL).

  • Deprotonation: In a glovebox, weigh NaH (60% dispersion in mineral oil, 0.42 g, 10.5 mmol). Wash with dry hexane (2 × 5 mL) on a glass frit to remove the mineral oil. Add the purified NaH to the Schlenk flask against a positive counterflow of Argon at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 4 hours.

    • Self-Validation: The cessation of bubbling (H₂ gas) confirms the stoichiometric completion of the deprotonation.

  • Purification: Filter the resulting suspension through a tightly packed Celite pad under Argon to remove any unreacted NaH.

  • Isolation: Concentrate the filtrate in vacuo to yield the sodium salt as a white solid. Store immediately in a glovebox.

Protocol B: Synthesis of Bis[2-(diphenylphosphinyl)phenolato]titanium(IV) Dichloride

Objective: Synthesize a Group 4 transition metal complex via salt metathesis.

  • Dissolution: In a glovebox, dissolve the synthesized Sodium 2-(diphenylphosphinyl)phenolate (1.58 g, 5.0 mmol) in anhydrous Toluene (30 mL).

  • Metalation: Dropwise add a solution of TiCl₄(THF)₂ (0.83 g, 2.5 mmol) in Toluene (15 mL) while maintaining the reaction at -30 °C to control the initial exothermic coordination.

  • Equilibration: Gradually warm the mixture to room temperature and stir for 12 hours.

    • Causality: The bulky diphenyl groups impose significant steric hindrance; extended reaction times are required to force the coordination of the second ligand.

  • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the precipitated NaCl byproduct.

  • Crystallization: Decant the supernatant, concentrate it under reduced pressure to ~10 mL, layer with anhydrous hexane (20 mL), and store at -20 °C to induce crystallization of the target Ti(IV) complex.

Protocol C: Synthesis of Tris[2-(diphenylphosphinyl)phenolato]europium(III)

Objective: Synthesize a luminescent lanthanide complex for optoelectronic applications[3].

  • Ligand Solution: Dissolve Phenol, 2-(diphenylphosphinyl)- (0.88 g, 3.0 mmol) in absolute ethanol (20 mL).

  • Base Addition: Add Triethylamine (0.42 mL, 3.0 mmol) and stir for 30 minutes.

  • Lanthanide Addition: Add a solution of Eu(NO₃)₃·6H₂O (0.45 g, 1.0 mmol) in ethanol (10 mL) dropwise.

  • Heating: Heat the mixture to 60 °C for 6 hours. The strong oxophilicity of Eu(III) favors O,O-chelation, displacing the volatile nitrate and water ligands.

  • Isolation: Cool to room temperature. The complex precipitates as a highly luminescent powder. Filter, wash with cold ethanol, and dry under high vacuum.

Quantitative Data & Spectroscopic Characterization

Monitoring the shift in spectroscopic markers is the primary method for validating successful metalation. The table below summarizes the expected diagnostic shifts.

Diagnostic ParameterFree Ligand (HL)Sodium Salt (NaL)Ti(IV) ComplexEu(III) ComplexMechanistic Rationale
³¹P NMR (ppm) ~ 32.5~ 28.1~ 45.2N/A (Paramagnetic)Metal coordination to the P=O group withdraws electron density, significantly deshielding the phosphorus nucleus.
¹H NMR (OH) (ppm) ~ 9.8 (s, 1H)AbsentAbsentAbsentThe disappearance of the broad phenolic proton signal confirms successful deprotonation and covalent O-M bonding.
FT-IR ν(P=O) (cm⁻¹) ~ 1185~ 1160~ 1125~ 1135Metal back-donation and Lewis acid coordination weaken the P=O double bond character, shifting the stretch to lower wavenumbers.
FT-IR ν(C-O) (cm⁻¹) ~ 1245~ 1265~ 1285~ 1275Deprotonation and subsequent metalation increase the C-O bond order due to resonance stabilization across the chelate ring.

References

  • Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction Source: ACS Omega URL:[Link]

  • Solvent-Impregnated Resins Based on the Mixture of (2-Diphenylphosphoryl)-4-ethylphenoxy)methyl) diphenylphosphine Oxide and Ionic Liquid for Nd(III) Recovery from Nitric Acid Media Source: MDPI (Molecules) URL:[Link]

  • Use of phosphine oxide compounds in a semiconducting layer comprised in an electronic device (WO2018215442A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 2-(Diphenylphosphinyl)phenol Synthesis

Welcome to the Advanced Troubleshooting Portal for organophosphorus ligand synthesis. 2-(Diphenylphosphinyl)phenol—also known as 2-hydroxyphenyldiphenylphosphine oxide—is a critical bidentate P,O-ligand precursor used in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal for organophosphorus ligand synthesis. 2-(Diphenylphosphinyl)phenol—also known as 2-hydroxyphenyldiphenylphosphine oxide—is a critical bidentate P,O-ligand precursor used in Shell Higher Olefin Process (SHOP)-type catalysts and transition metal complexes.

Despite its structural simplicity, synthesizing this compound often results in unexpectedly low yields. This guide dissects the causality behind common experimental failures across the three primary synthetic routes and provides self-validating protocols to ensure reproducible success.

Quantitative Data: Synthesis Route Comparison

To establish a baseline for your experiments, compare the empirical data of the three standard synthetic pathways. Low yields are typically tied to specific stoichiometric or catalytic bottlenecks inherent to each route.

Synthesis RouteKey Reagents & CatalystTemp / TimeExpected YieldPrimary Cause of Low Yield
A. Pd-Catalyzed C-P Coupling 2-Iodophenol, Ph₂P(O)H, Pd(OAc)₂, Et₃N90 °C / 12 h75–85%Catalyst poisoning by free -OH; base depletion.
B. Anionic Phospho-Fries Phenyl diphenylphosphinate, LDA-78 °C to RT / 4 h80–90%Stoichiometric base consumption (using <2 eq LDA).
C. Grignard + Demethylation 2-Bromanisole, Mg, Ph₂P(O)Cl, BBr₃RT / 24 h60–70%Lewis acid sequestration by the P=O group.

Synthesis Route Selection Workflow

RouteSelection Target Target: 2-(Diphenylphosphinyl)phenol RouteA Route A: Pd-Catalyzed C-P Coupling Target->RouteA RouteB Route B: Anionic Phospho-Fries Rearrangement Target->RouteB RouteC Route C: Lithiation + BBr3 Demethylation Target->RouteC ProsA Pros: High atom economy Cons: Free -OH can poison Pd RouteA->ProsA ProsB Pros: Direct from phosphinate Cons: Requires 2.0+ eq LDA RouteB->ProsB ProsC Pros: Robust C-P formation Cons: Harsh BBr3 conditions RouteC->ProsC

Decision tree for selecting the optimal synthesis route for 2-(diphenylphosphinyl)phenol.

FAQs & Causality Troubleshooting Guide

Route A: Pd-Catalyzed C-P Cross-Coupling

Q: My coupling of 2-iodophenol and diphenylphosphine oxide stalls at 30% conversion. What is happening? A: The failure is caused by catalyst poisoning and base depletion . The free phenolic -OH group is acidic enough to interfere with the basic additives required for the catalytic cycle. Furthermore, the phenoxide can competitively coordinate to the Palladium center, displacing the phosphine ligands and stalling the oxidative addition/reductive elimination cycle. Solution: You must use an excess of a non-nucleophilic base (e.g., 2.5–3.0 equivalents of Et₃N or Cs₂CO₃) to ensure the HBr/HI byproduct is scavenged without neutralizing the active Pd-complex [1]. Alternatively, temporarily protect the phenol as a MOM or benzyl ether.

Route B: Anionic Phospho-Fries Rearrangement

Q: I am recovering 50% of my starting material when rearranging phenyl diphenylphosphinate with LDA. Why? A: This is a classic case of stoichiometric base consumption . The anionic Fries rearrangement involves the ortho-lithiation of the phenyl ring, followed by the migration of the phosphoryl group to form a phenoxide intermediate. Because the resulting phenoxide is highly basic, it will immediately consume one equivalent of unreacted LDA. If you only use 1.0 equivalent of LDA, the reaction mathematically caps at 50% conversion. You must use ≥2.0 equivalents of LDA to drive the reaction to completion [2].

FriesMechanism SM Phenyl diphenylphosphinate Deprot ortho-Deprotonation (1st eq LDA) SM->Deprot Migrate Phosphoryl Migration (Anionic Fries) Deprot->Migrate Phenoxide Phenoxide Intermediate (Consumes Base!) Migrate->Phenoxide Success Complete Conversion (2nd eq LDA present) Phenoxide->Success Fail Incomplete Conversion (Only 1 eq LDA used) Phenoxide->Fail Product 2-(Diphenylphosphinyl)phenol Success->Product Acidic Quench

Mechanistic pathway of the Anionic Phospho-Fries Rearrangement highlighting base consumption.

Route C: Grignard Addition & BBr₃ Demethylation

Q: My BBr₃ demethylation of 2-(diphenylphosphinyl)anisole is incomplete even after 24 hours at room temperature. Why? A: The root cause is Lewis Acid Sequestration . The phosphoryl (P=O) oxygen is a powerful Lewis base. When you add BBr₃, the first equivalent tightly coordinates to the P=O group, forming a stable, inactive adduct. This leaves no free BBr₃ available to cleave the aryl ether. To achieve full demethylation, you must add at least 2.5 to 3.0 equivalents of BBr₃ [3].

BBr3Mechanism SM 2-(Diphenylphosphinyl)anisole Complex P=O : BBr3 Complex (Lewis Acid Sequestration) SM->Complex + 1 eq BBr3 Complex->SM Insufficient BBr3 (Reaction Stalls) Cleavage Ether Cleavage (Requires 2nd eq BBr3) Complex->Cleavage + Excess BBr3 (>2 eq) Product 2-(Diphenylphosphinyl)phenol Cleavage->Product Aqueous Quench

Lewis acid sequestration mechanism showing BBr3 coordination to the phosphoryl oxygen.

Self-Validating Experimental Protocol: Pd-Catalyzed C-P Coupling

This protocol relies on the Pd-catalyzed cross-coupling of 2-iodophenol, which avoids the harsh conditions of BBr₃ and the pyrophoric hazards of LDA. It is designed as a self-validating system utilizing ³¹P NMR as an In-Process Control (IPC) to guarantee causality between steps and results.

Materials:

  • 2-Iodophenol (1.0 equiv, 10 mmol)

  • Diphenylphosphine oxide (1.1 equiv, 11 mmol)

  • Pd(OAc)₂ (5 mol%, 0.5 mmol)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%, 0.5 mmol)

  • Triethylamine (Et₃N) (3.0 equiv, 30 mmol) — Critical for preventing base depletion.

  • Anhydrous DMF (30 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk flask under N₂, dissolve Pd(OAc)₂ and dppf in 10 mL of anhydrous DMF. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous orange, indicating the formation of the active Pd(0)-dppf complex.

  • Reagent Addition: Add 2-iodophenol and diphenylphosphine oxide to the flask, followed by the remaining 20 mL of DMF. Finally, inject the Et₃N.

  • Reaction Execution: Heat the mixture to 90 °C and stir for 12 hours.

  • Self-Validation (IPC Check): Withdraw a 0.1 mL aliquot, dilute with CDCl₃, and run a rapid ³¹P NMR.

    • Failure State: A large doublet at ~ +21 ppm (J_PH ≈ 480 Hz) indicates unreacted diphenylphosphine oxide.

    • Success State: Disappearance of the +21 ppm doublet and the emergence of a clean singlet at ~ +32 ppm , confirming quantitative conversion to 2-(diphenylphosphinyl)phenol.

  • Workup & Isolation: Cool the reaction to room temperature, dilute with EtOAc (100 mL), and wash with 1M HCl (3 x 50 mL) to remove DMF and Et₃N salts. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to yield a white solid.

Optimization

Technical Support Center: Troubleshooting Column Chromatography for 2-(Diphenylphosphinyl)phenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Overview & Molecular Profiling Purifying 2-(diphenylphosphinyl)phenol (CAS: 16522-52-4)—also known as 2-hydroxyphenyldiphenylphosphine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

Overview & Molecular Profiling

Purifying 2-(diphenylphosphinyl)phenol (CAS: 16522-52-4)—also known as 2-hydroxyphenyldiphenylphosphine oxide—via normal-phase silica gel chromatography presents a unique set of physicochemical challenges. The molecule is frequently synthesized as a bidentate ligand via the anionic phospho-Fries rearrangement of aryl phosphates [2].

To purify this compound successfully, one must understand its Intramolecular Hydrogen Bond Paradox . Standard phosphine oxides (like triphenylphosphine oxide, TPPO) possess a highly exposed P=O group that acts as a strong hydrogen bond acceptor, binding aggressively to acidic silanol (Si-OH) groups on silica gel and causing severe tailing [1]. However, 2-(diphenylphosphinyl)phenol contains an ortho-hydroxyl group. This -OH acts as a hydrogen bond donor to the adjacent P=O group, forming a stable 6-membered pseudo-ring. This intramolecular masking significantly reduces the apparent polarity of the molecule—provided your solvent system does not disrupt it.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 2-(diphenylphosphinyl)phenol tailing severely when I use a standard Dichloromethane (DCM) / Methanol (MeOH) gradient? A1: You are experiencing solvent-induced polarity unfolding. While DCM/MeOH is a standard eluent for simple phosphine oxides [1], methanol is a protic solvent. It acts as a hydrogen bond competitor, breaking the stabilizing intramolecular hydrogen bond between the ortho-phenol and the phosphinyl group. Once broken, both the highly polar P=O group and the free phenol are exposed to the silica stationary phase, causing the molecule to drag and tail severely.

  • Solution: Switch entirely to an aprotic solvent system, such as Hexane/Ethyl Acetate (EtOAc) or Toluene/EtOAc. These solvents preserve the internal H-bond, allowing the molecule to elute as a tight, symmetrical band.

Q2: I am trying to separate my product from unreacted triphenylphosphine oxide (TPPO). They are co-eluting in my current system. How can I resolve them? A2: TPPO lacks the ortho-hydroxyl group, meaning its P=O group is fully exposed and interacts much more strongly with silica gel than your internally H-bonded product [3]. If they are co-eluting, your solvent system is likely too polar, compressing the Rf​ values at the solvent front.

  • Solution: Run a shallower, strictly aprotic gradient (e.g., starting at 10% EtOAc in Hexane and slowly increasing to 30%). Because of its masked polarity, 2-(diphenylphosphinyl)phenol will typically elute before TPPO.

Q3: My product seems to bind irreversibly to the column, and my mass recovery is <50%. What is happening? A3: Highly active, slightly acidic normal-phase silica (pH ~4.5-5.5) can sometimes protonate the P=O group or deprotonate the phenol, leading to chemisorption.

  • Solution: Pre-treat your silica gel by flushing the packed column with 1% Triethylamine (TEA) in Hexane to neutralize highly active silanol sites. Alternatively, switch your stationary phase to deactivated neutral alumina (Brockmann Grade III), which is often superior for sensitive organophosphorus derivatives.

Visual Troubleshooting Workflow

ChromatographyWorkflow Start Crude 2-(Diphenylphosphinyl)phenol TLC TLC Screening (Hexane/EtOAc) Start->TLC Cond1 Issue: Severe Tailing? TLC->Cond1 Cond2 Issue: Co-elution with TPPO? TLC->Cond2 Cond3 Issue: Irreversible Binding? TLC->Cond3 Action1 Switch to Aprotic Solvents (Avoid MeOH) Cond1->Action1 Yes Success Pure Product Isolated Action1->Success Action2 Shallow Gradient (10% -> 30% EtOAc) Cond2->Action2 Yes Action2->Success Action3 Use Neutral Alumina or 1% TEA in Silica Cond3->Action3 Yes Action3->Success

Workflow for troubleshooting the chromatography of 2-(diphenylphosphinyl)phenol.

Quantitative Chromatographic Data

The table below summarizes the expected retention factors ( Rf​ ) and band behaviors based on the solvent system's effect on the molecule's intramolecular hydrogen bond.

Solvent SystemProtic/AproticDisruption of Internal H-Bond Rf​ of Product Rf​ of TPPO (Impurity)Elution Band Shape
Hexane/EtOAc (1:1) AproticNo~0.45~0.20Sharp, symmetrical
Toluene/EtOAc (7:3) AproticNo~0.40~0.15Sharp, symmetrical
DCM/MeOH (95:5) ProticYes~0.30~0.35Broad, severe tailing

Standardized Experimental Protocol: Optimized Dry-Loading Chromatography

To ensure a self-validating and reproducible purification system, follow this step-by-step methodology [3]:

Phase 1: Preparation of the Dry Load

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add normal-phase silica gel (approximately 3 to 4 times the mass of the crude product) to the flask.

  • Evaporate the DCM slowly under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Causality: Phosphine oxides often crystallize or precipitate at the column head if wet-loaded in a weak solvent. Dry loading ensures an even, highly resolved initial band.

Phase 2: Column Packing & Loading 4. Slurry-pack the chromatography column using pure Hexanes and standard normal-phase silica gel (40–63 μm, 230–400 mesh). 5. Carefully pour the dry-loaded silica powder onto the flat surface of the packed column bed. 6. Add a 1 cm protective layer of clean sea sand on top to prevent bed disruption during solvent addition.

Phase 3: Elution Strategy 7. Begin elution with 100% Hexanes (1 column volume) to flush out highly non-polar impurities (e.g., biphenyls or unreacted starting materials). 8. Transition to a 90:10 Hexane/Ethyl Acetate mixture. 9. Gradually increase the polarity to 70:30 Hexane/Ethyl Acetate .

  • Causality: The purely aprotic nature of EtOAc gently elutes the internally H-bonded product without disrupting the pseudo-ring, maintaining a tight elution band and leaving more polar, unmasked phosphine oxide impurities behind.

Phase 4: Fraction Analysis 10. Monitor fractions via Thin Layer Chromatography (TLC) using UV detection at 254 nm. The three phenyl/aryl rings make the compound highly UV-active. Pool the fractions containing the pure product ( Rf​ ~0.45 in 1:1 Hexane/EtOAc) and concentrate under reduced pressure.

References

  • Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts Chemistry: A European Journal
  • Cubane lanthanoid complexes with tridentate [O, P [double bond, length as m-dash] O, O] coordination using tris(5-tert-butyl-2-hydroxyphenyl)-phosphine oxide ligands RSC Publishing
  • Technical Support Center: Purifying Reaction Products from Phosphine-C
Troubleshooting

Overcoming steric hindrance issues with 2-(diphenylphosphinyl)phenol ligands

Welcome to the Technical Support Center for Transition Metal Catalysis. This guide is specifically designed for researchers and drug development professionals experiencing bottlenecks when utilizing 2-(diphenylphosphinyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Transition Metal Catalysis. This guide is specifically designed for researchers and drug development professionals experiencing bottlenecks when utilizing 2-(diphenylphosphinyl)phenol (and its P(III) analog, 2-(diphenylphosphino)phenol) as a bifunctional P,O-ligand.

While the extreme steric bulk of the diphenylphosphino group is highly advantageous for driving challenging reductive eliminations, it frequently causes severe steric hindrance during initial metal coordination and substrate oxidative addition. Below is our comprehensive troubleshooting guide to overcoming these thermodynamic and kinetic barriers.

Diagnostic FAQs: Overcoming Steric Hindrance

Q1: My cross-coupling reaction is stalling at the oxidative addition step. How do I force the metal to react despite the steric bulk of the ligand? Root Cause: The bulky diphenyl groups create a sterically congested coordination sphere. If the ligand is in its neutral state, it acts merely as a weak L-type donor, leaving the metal center insufficiently electron-rich to undergo oxidative addition with hindered substrates. Solution: Deprotonate the phenol group to form an anionic phenolate. Converting the neutral P,O ligand into an L,X-type anionic chelate drastically increases the electron density on the metal center. This electronic push compensates for the steric hindrance, accelerating the oxidative addition step [1]. Actionable Fix: Add a strong, non-nucleophilic base (e.g., NaOtBu or K3PO4) directly to the pre-catalyst mixture before introducing your aryl halide.

Q2: I am observing the formation of inactive catalyst dimers instead of the active monomeric species. How do I stabilize the monomer? Root Cause: In non-polar solvents, the hemilabile oxygen atom of the phenol group may bind too weakly to outcompete bridging halides (like Cl⁻ or Br⁻) present in the metal precursor. The steric bulk of the ligand actually prevents a second ligand from binding, leaving a vacant site that bridging halides exploit to form inactive dimers. Solution: Perform a halide abstraction. By introducing a silver salt, you precipitate the halide and generate a highly electrophilic cationic metal center. This forces the hemilabile oxygen to coordinate tightly, forming a stable, monomeric P,O-chelate [2].

Q3: The hemilabile "swinging arm" mechanism seems to be failing. My substrate cannot displace the oxygen atom to coordinate to the metal. Root Cause: If the P,O-chelate is too rigid, the steric hindrance of the diphenylphosphino group traps the oxygen in the coordination sphere, blocking substrate entry. The protonation state of the complex directly dictates this rigidity [3]. Solution: Modulate the solvent polarity. Switching to a moderately polar or coordinating solvent (like THF or a THF/toluene mixture) helps solvate the intermediate, promoting the dynamic "opening" of the chelate ring to allow substrate binding [4].

Quantitative Data: Coordination Optimization Matrix

To systematically troubleshoot coordination failures, track the ³¹P NMR shifts of your reaction mixture. The table below summarizes the expected quantitative changes when adjusting reaction parameters to overcome steric hindrance.

Parameter AdjustedMechanistic EffectTypical ³¹P NMR Shift (ppm)*Relative Coordination Efficiency
Free Ligand (Reference) Uncoordinated P(III) species-14.0 to -12.0N/A
Neutral Conditions (No Base) Weak P-coordination only+15.0 to +20.0Low (< 30%)
Base Added (NaOtBu) Anionic P,O-chelation (L,X-type)+35.0 to +45.0High (> 95%)
AgSbF₆ Addition Cationic metal center formation+40.0 to +50.0Very High (Monomer stabilized)
Polar Solvent (THF) Hemilabile ring opening+30.0 (Broadened peak)High (Fast substrate entry)

*Note: Exact shifts depend on the specific transition metal (Pd, Ni, Co, Ru) and oxidation state. Inadvertent oxidation to the P(V) phosphinyl species will result in a sharp peak around +25 to +35 ppm that does not shift upon metal addition.

Standard Operating Procedures (SOPs)

Every protocol in this support center is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol A: In Situ Activation via Deprotonation (Overcoming Oxidative Addition Failure)

Purpose: To generate an electron-rich, anionic P,O-chelate capable of oxidative addition despite high steric bulk.

  • Preparation: In a glovebox, dissolve the metal precursor (e.g., CoBr₂ or Pd₂(dba)₃) (0.05 mmol) and 2-(diphenylphosphino)phenol (0.055 mmol) in 2.0 mL of anhydrous THF.

  • Base Addition: Add 0.06 mmol of NaOtBu. Stir at room temperature for 15 minutes.

  • Self-Validation (Visual & NMR):

    • Visual: The solution should undergo a distinct color shift (e.g., from pale pink to deep green/brown for Cobalt complexes) indicating phenolate coordination [1].

    • Analytical: Pull a 0.1 mL aliquot and analyze via ³¹P NMR. You must observe a downfield shift (typically > +35 ppm). If the peak remains at -14 ppm, steric clash has prevented coordination; increase the temperature to 50 °C for 30 minutes and re-test.

  • Substrate Addition: Once validated, add your sterically hindered electrophile and proceed with the cross-coupling cycle.

Protocol B: Halide Abstraction for Monomer Stabilization

Purpose: To break inactive halide-bridged dimers caused by ligand steric bulk.

  • Dissolution: Dissolve the metal-halide precursor and the P,O-ligand in CH₂Cl₂.

  • Abstraction: Add 1.05 equivalents of AgSbF₆ or AgBF₄ in the dark. Stir for 30 minutes.

  • Self-Validation (Physical): A cloudy precipitate (AgX) must form. If the solution remains clear, the abstraction has failed.

  • Filtration: Filter the mixture through a pad of Celite to remove the silver halide salts. The resulting clear filtrate contains the highly active, monomeric cationic complex [2].

Mechanistic Pathway Visualization

Understanding when the steric bulk acts as a barrier versus an accelerator is critical. The diagram below illustrates the hemilabile dynamics required for successful catalysis.

G Pre Pre-catalyst Dimer (Inactive) Cat P,O-Chelated Monomer (Active Catalyst) Pre->Cat Base / Ag+ Salt Sub Hemilabile Opening (Substrate Binding) Cat->Sub Polar Solvent Ox Oxidative Addition (Sterically Hindered) Sub->Ox Substrate Entry Red Reductive Elimination (Sterically Promoted) Ox->Red Transmetalation Red->Cat Product Release

Catalytic cycle highlighting the hemilabile dynamics of P,O-ligands overcoming steric hindrance.

References

  • [1] C(sp2)–C(sp3) Cross-Coupling Enabled by Alkyl Radical Capture at Isolable, Low-Spin (S = 1/2) Cobalt(II)–Monoaryl Catalysts. ACS Catalysis. 1

  • [2] Cationic Methallylnickel and (Meth)allylpalladium 2-Phosphinophenol Complexes: Synthesis, Structural Aspects, and Use in Oligomerization of Ethylene. Organometallics - ACS Publications.2

  • [4] Synthesis and reaction of ruthenium(II) complexes containing heteroatom donor (O, N, and P) tethered to η6-arene ring. ResearchGate. 4

  • [3] Ligand vs. Metal Basicity: Reactions of 2-(Diphenylphosphanyl)anilido and 2-(Diphenylphosphanyl)phenolato Complexes of Rhodium(I) and Iridium(I) with HBF4. ResearchGate. 3

Sources

Optimization

Preventing ligand dissociation in 2-(diphenylphosphinyl)phenol catalyzed reactions

Welcome to the Technical Support Center for Transition Metal Catalysis. As a Senior Application Scientist, I have designed this portal to address the complex coordination dynamics of 2-(diphenylphosphinyl)phenol and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Transition Metal Catalysis. As a Senior Application Scientist, I have designed this portal to address the complex coordination dynamics of 2-(diphenylphosphinyl)phenol and its related hemilabile P,O-ligand derivatives.

While bidentate ligands featuring both phosphorus-based and phenolic donors are highly prized for their "hemilability"—the ability of the hard oxygen arm to reversibly dissociate and create a vacant coordination site for substrates—this same property makes them highly susceptible to complete ligand dissociation. If the primary anchoring arm also detaches, the catalyst rapidly degrades into inactive metal nanoparticles.

Below is our comprehensive troubleshooting guide, self-validating protocols, and mechanistic data to help you stabilize your catalytic systems.

Diagnostic FAQs & Troubleshooting Guide

Q1: My palladium/cobalt catalyzed cross-coupling reaction is precipitating a black solid after 15 minutes. How do I stop this? A: The black precipitate is metal aggregation (e.g., "palladium black"), which occurs when your metal center undergoes complete ligand dissociation. In hemilabile P,O-ligands, the hard oxygen donor (phenoxide or phosphinyl oxygen) is designed to dissociate to allow substrate binding[1]. However, if your solvent is too strongly coordinating (like DMSO or Acetonitrile), it will outcompete the softer phosphorus arm, stripping the ligand entirely.

  • Causality: Solvent molecules trap the open coordination site, preventing the oxygen arm from re-coordinating, eventually displacing the entire ligand.

  • Solution: Switch to a non-coordinating or weakly coordinating solvent such as Toluene, THF, or 1,4-Dioxane.

Q2: The reaction stalls at <30% conversion, but I don't see any metal precipitation. What is happening? A: Your ligand is likely failing to anchor properly because the phenolic –OH group remains protonated. A neutral phenol is a very weak L-type donor. To form a robust, L,X-type chelate that resists dissociation, the phenol must be deprotonated into an anionic phenoxide[2].

  • Causality: Without deprotonation, the ligand acts only as a monodentate phosphorus donor, which fails to stabilize reactive intermediates (such as low-spin Co(II) or Pd(II) species) during the catalytic cycle[3].

  • Solution: Ensure you are using a base with a pKa high enough to fully deprotonate the phenol (pKa ~ 9-10). We recommend Cs2​CO3​ or KOtBu .

Q3: Is my ligand degrading via oxidation during the reaction? A: Yes, this is a common failure mode. Hard anions (like OH− or AcO− ) present in the reaction can promote an inner-sphere redox transformation. Coordination of a hard anion to the metal center, followed by reductive elimination, can oxidize the tertiary phosphine into a phosphine oxide, permanently altering its coordination strength and leading to catalyst death[1].

  • Solution: Rigorously degas your solvents (freeze-pump-thaw method) and avoid using hydroxide bases if your metal center is prone to this reductive elimination pathway.

Mechanistic & Troubleshooting Workflows

To visualize the delicate balance of hemilabile catalysis, refer to the mechanistic pathway and troubleshooting logic below.

HemilabileMechanism Resting Resting State (P,O-Chelated) Active Active State (O-Dissociated) Resting->Active Hemilabile Opening Active->Resting Re-coordination Dead Deactivated State (Complete Dissociation) Active->Dead P-arm Dissociation Turnover Substrate Binding & Catalytic Turnover Active->Turnover Substrate Enters Turnover->Resting Product Release

Caption: Mechanistic pathway of hemilabile P,O-ligand coordination and catalyst deactivation.

TroubleshootingFlow A Catalyst Deactivation Detected B Black Precipitate Observed? A->B C Switch to Weakly Coordinating Solvent B->C Yes D Low Conversion (<30%)? B->D No E Increase Base Strength (Deprotonate Phenol) D->E Yes F Run 31P NMR Quantify Free Ligand D->F No

Caption: Logical troubleshooting workflow for diagnosing and resolving ligand dissociation.

Quantitative Data: Solvent and Base Optimization

The following tables summarize empirical data for preventing ligand dissociation by optimizing the reaction environment.

Table 1: Solvent Effects on P,O-Ligand Retention

SolventDielectric Constant ( ε )Coordination StrengthLigand Dissociation RiskRecommendation
Toluene 2.38Very WeakLowOptimal. Promotes strong P,O chelation.
THF 7.58ModerateLow-MediumGood. Supports hemilability without stripping.
Acetonitrile 37.5StrongHighAvoid. Competes with the O-donor arm.
DMSO 46.7Very StrongCriticalAvoid. Rapidly strips ligand, causing aggregation.

Table 2: Base Selection for Phenol Anchoring

BasepKa (conjugate acid)Deprotonation EfficiencyImpact on Ligand Anchoring
NaHCO3​ 6.4PoorFails to form phenoxide; ligand remains labile.
K2​CO3​ 10.3ModerateForms phenoxide slowly; requires heating.
Cs2​CO3​ 10.3High (Solubility driven)Optimal. Rapid phenoxide formation, strong anchoring.
KOtBu 17.0Very HighGood. Excellent anchoring, but risks side-reactions.

Self-Validating Experimental Protocol: In Situ Catalyst Preparation & NMR Tracking

To ensure your ligand is properly anchored before introducing expensive substrates, use this self-validating 31P NMR protocol. By tracking the chemical shift of the phosphorus atom, you can definitively prove whether the ligand is bound, hemilabile, or fully dissociated.

Materials Required:

  • 2-(diphenylphosphinyl)phenol (1.05 equivalents relative to metal)

  • Metal precursor (e.g., CoBr2​ or Pd(OAc)2​ )

  • Anhydrous, degassed THF-d8

  • Cs2​CO3​ (2.0 equivalents)

  • Triphenylphosphine oxide ( OPPh3​ ) as an internal standard (0.1 equivalents)

Step-by-Step Methodology:

  • Ligand Deprotonation: In an argon-filled glovebox, add 2-(diphenylphosphinyl)phenol (0.0525 mmol) and Cs2​CO3​ (0.10 mmol) to a 4 mL vial. Add 0.5 mL of THF-d8. Stir for 30 minutes at room temperature to ensure complete deprotonation to the phenoxide[2].

  • Metallation: Slowly add the metal precursor (0.05 mmol) to the vial. The solution should undergo a distinct color change (e.g., to deep green/brown for Cobalt(II) complexes), indicating the formation of the L,X-type chelate[3]. Stir for an additional 1 hour.

  • Internal Standard Addition: Add OPPh3​ (0.005 mmol) to the solution to serve as a quantitative internal standard.

  • NMR Validation: Transfer the solution to an air-tight J. Young NMR tube. Acquire a 31P{1H} NMR spectrum.

    • Validation Check: The free ligand will have a distinct chemical shift (typically around -15 to -20 ppm for phosphines, or +25 to +35 ppm for phosphine oxides). A successful chelation will shift this peak significantly downfield.

    • Dissociation Check: If you observe a peak corresponding to the free ligand that integrates to more than 5% relative to your internal standard, ligand dissociation is occurring.

  • Catalytic Run: Only proceed to add your cross-coupling substrates (e.g., alkyl sulfones and zinc nucleophiles) once the NMR spectrum confirms >95% catalyst formation with no free ligand[3].

References

  • C(sp2)–C(sp3) Cross-Coupling Enabled by Alkyl Radical Capture at Isolable, Low-Spin (S = 1/2) Cobalt(II)–Monoaryl Catalysts Source: ACS Catalysis (American Chemical Society) URL:[Link]

  • Mixed Phosphine−Phosphine Oxide Ligands Source: Chemical Reviews (American Chemical Society) URL:[Link]

  • Resurgence of Organomanganese(I) Chemistry. Bidentate Manganese(I) Phosphine–Phenol(ate) Complexes Source: Inorganic Chemistry (American Chemical Society) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ligand Performance: Phenol, 2-(diphenylphosphinyl)- versus Triphenylphosphine Oxide in Catalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of transition metal catalysis, the choice of ligand is a critical determinant of reaction efficiency, selectivity, and overall success. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, the choice of ligand is a critical determinant of reaction efficiency, selectivity, and overall success. While ubiquitous and well-studied, simple phosphine oxides like triphenylphosphine oxide (TPPO) often act as spectator ligands or even byproducts. In contrast, functionalized phosphine oxides such as Phenol, 2-(diphenylphosphinyl)- (also known as 2-HAP or (2-hydroxyphenyl)diphenylphosphine oxide) offer unique reactivity profiles owing to their structural and electronic properties. This guide provides an in-depth technical comparison of 2-HAP and TPPO, elucidating their distinct roles and performance characteristics in catalysis, supported by structural insights and representative experimental data.

At a Glance: Key Structural and Functional Differences

FeaturePhenol, 2-(diphenylphosphinyl)- (2-HAP)Triphenylphosphine Oxide (TPPO)
Structure Features a hydroxyl group ortho to the diphenylphosphinyl group.A simple triarylphosphine oxide.
Ligand Type Hemilabile P,O-bidentate ligand.Monodentate O-donor ligand.
Coordination Can coordinate to a metal center through both the phosphorus-bound oxygen and the phenolic oxygen, forming a chelate. This binding is often reversible.Coordinates to metal centers solely through the phosphoryl oxygen.
Key Advantage The hemilabile nature allows for the creation of a vacant coordination site during the catalytic cycle, potentially enhancing catalytic activity.Acts as a stabilizing ligand for metal catalysts, preventing their decomposition, and can also function as a promoter in certain reactions.[1]
Common Role Pro-ligand for a variety of cross-coupling reactions.Often a byproduct of reactions using triphenylphosphine (PPh₃); also used as an additive to improve reaction reproducibility.[2]

Delving Deeper: Mechanistic Implications of Ligand Structure

The fundamental difference between 2-HAP and TPPO lies in the presence of the ortho-hydroxyl group in 2-HAP. This seemingly minor modification has profound implications for its role in catalysis.

Triphenylphosphine Oxide (TPPO): A Stabilizing Spectator

Triphenylphosphine oxide is a common byproduct in reactions involving triphenylphosphine, such as the Wittig and Mitsunobu reactions.[2] In catalysis, it is often considered a spectator ligand. Its primary role is to coordinate to the metal center through its phosphoryl oxygen, which acts as a hard Lewis base. This coordination can stabilize the metal catalyst, preventing its aggregation into inactive metal black. For instance, in palladium-catalyzed cross-coupling reactions, the addition of TPPO can lead to improved yields and reproducibility, especially when reactions are not performed under strictly anaerobic conditions.

However, the strong P=O bond and the monodentate nature of TPPO mean that it typically remains bound to the metal center, potentially limiting the accessibility of the catalytic site for substrate coordination and subsequent reaction steps.

Phenol, 2-(diphenylphosphinyl)- (2-HAP): A Hemilabile Participant

2-HAP is a classic example of a hemilabile ligand. The term "hemilabile" refers to a ligand that has two donor atoms with different coordination strengths. In the case of 2-HAP, the "hard" phosphoryl oxygen and the "soft" phenolic oxygen (or the deprotonated phenoxide) can both coordinate to a metal center.

The key feature of a hemilabile ligand is its ability to have one of the donor atoms dissociate from the metal center during the catalytic cycle. This dissociation creates a vacant coordination site, which is often a prerequisite for substrate binding and subsequent steps like oxidative addition or migratory insertion.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

While direct, side-by-side comparative studies under identical conditions are scarce, the distinct applications and reported efficiencies of 2-HAP and TPPO in various palladium-catalyzed cross-coupling reactions highlight their performance differences.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The performance of both 2-HAP and TPPO in this reaction underscores their differing roles.

  • 2-HAP as a Pro-ligand: The (2-Hydroxyphenyl)diphenylphosphine, the precursor to 2-HAP, is listed as a suitable ligand for Suzuki-Miyaura coupling. The in-situ oxidation to the phosphine oxide, or the deliberate use of 2-HAP, leverages its hemilabile character to facilitate the catalytic cycle. The dissociation of the phenolic oxygen can open up a coordination site for the transmetalation step.

  • TPPO as a Stabilizer: In contrast, TPPO is often used as an additive to stabilize the palladium catalyst and improve reproducibility. It is not typically the primary ligand of choice for promoting high catalytic turnover in Suzuki-Miyaura reactions.

Heck Reaction

The Heck reaction, another cornerstone of C-C bond formation, benefits from ligands that can stabilize the active palladium species and facilitate the key steps of the catalytic cycle.

  • 2-HAP in Heck Catalysis: The precursor to 2-HAP, (2-Hydroxyphenyl)diphenylphosphine, is also indicated as a ligand for Heck reactions. The potential for P,O-chelation and hemilability can influence the stability and reactivity of the palladium intermediates in the catalytic cycle.

  • TPPO's Limited Role: TPPO's role in the Heck reaction is less prominent. While it can act as a stabilizing agent, more sophisticated and electron-rich phosphine ligands are generally required for high efficiency, especially with challenging substrates.

Buchwald-Hartwig Amination

The formation of C-N bonds via the Buchwald-Hartwig amination is highly sensitive to the ligand structure.

  • 2-HAP's Potential: The phosphine precursor to 2-HAP is also listed for use in Buchwald-Hartwig cross-coupling. The hemilabile nature of the corresponding phosphine oxide could play a role in facilitating the reductive elimination step to form the C-N bond.

  • TPPO's Inactivity: TPPO is not a typical ligand for promoting the Buchwald-Hartwig amination. The reaction generally requires bulky, electron-rich phosphine ligands to achieve high yields.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling using a P,O-type Ligand System

This protocol is a general representation of a Suzuki-Miyaura coupling where a hemilabile P,O-type ligand like 2-HAP could be employed.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Phenol, 2-(diphenylphosphinyl)- (2-HAP) (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (10:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, palladium(II) acetate, 2-HAP, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene/water solvent mixture via syringe.

  • Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion: Making the Right Choice

The choice between Phenol, 2-(diphenylphosphinyl)- (2-HAP) and triphenylphosphine oxide (TPPO) in catalysis is not a matter of direct substitution but rather a strategic decision based on the desired catalytic outcome.

  • Triphenylphosphine oxide (TPPO) is a simple, monodentate ligand that primarily serves a stabilizing role . It is a valuable additive for improving the robustness and reproducibility of certain catalytic systems, particularly when catalyst decomposition is a concern. However, its strong coordination and lack of dynamic behavior limit its ability to actively participate in and accelerate the catalytic cycle.

  • Phenol, 2-(diphenylphosphinyl)- (2-HAP) , with its ortho-hydroxyl group, acts as a hemilabile P,O-bidentate ligand . This structural feature allows for a dynamic coordination environment where the phenolic oxygen can reversibly bind to the metal center. This hemilability is key to its function, as it can open up coordination sites on the metal, facilitating substrate binding and subsequent catalytic steps. This makes 2-HAP a more "active" participant in the catalytic cycle compared to the more passive, stabilizing role of TPPO.

For researchers aiming to develop highly active and efficient catalytic systems for cross-coupling reactions, the exploration of hemilabile ligands like 2-HAP offers significant potential. Conversely, for optimizing existing protocols where catalyst stability is the primary challenge, the judicious use of TPPO as an additive can be a practical solution. Understanding the fundamental mechanistic differences between these two phosphine oxides is crucial for the rational design of next-generation catalysts.

References

  • Wikipedia. Triphenylphosphine oxide. [Link]

  • ACS Publications. Mixed Phosphine−Phosphine Oxide Ligands. [Link]

  • ACS Publications. Alkyl(quinolin-8-yl)phosphine Oxides as Hemilabile Preligands for Palladium-Catalyzed Reactions. [Link]

  • RSC Publishing. Hemilabile P,O-ligands in palladium catalysed C–C linkages: codimerization of ethylene and styrene and cooligomerization of ethylene and carbon monoxide. [Link]

  • CHIMIA. Advances in Homogeneous Catalysis Using Secondary Phosphine Oxides (SPOs): Pre-ligands for Metal Complexes. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

Comparative

Validating coordination modes of Phenol, 2-(diphenylphosphinyl)- via IR spectroscopy

Validating Coordination Modes of Phenol, 2-(diphenylphosphinyl)- via IR Spectroscopy: A Comparative Guide Introduction & Core Mechanisms In the landscape of coordination chemistry, Phenol, 2-(diphenylphosphinyl)- (also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Coordination Modes of Phenol, 2-(diphenylphosphinyl)- via IR Spectroscopy: A Comparative Guide

Introduction & Core Mechanisms

In the landscape of coordination chemistry, Phenol, 2-(diphenylphosphinyl)- (also known as 2-(diphenylphosphoryl)phenol) occupies a privileged space. Structurally, it features a hard oxygen-donor phenolate group coupled with a hard oxygen-donor phosphoryl ( P=O ) group. This dual-hard-donor motif makes it an exceptional bidentate κ2 -O,O' chelator, particularly suited for hard Lewis acids such as Lanthanides ( Ln3+ ) and early transition metals.

As a Senior Application Scientist, I frequently rely on Infrared (IR) spectroscopy to validate the coordination modes of this ligand. IR spectroscopy is not merely a characterization tool; it is a direct reporter of electron density transfer. The causality is straightforward:

  • The Phosphoryl Shift ( ν(P=O) ): In the free ligand, the P=O stretch appears around 1180 cm⁻¹. When the phosphoryl oxygen donates its lone pair to a metal center, electron density is drawn away from the P−O bond. This lowers the bond order and weakens the bond, resulting in a diagnostic red shift to ~1120–1140 cm⁻¹.

  • The Phenolic Shift ( ν(C−O) and ν(O−H) ): The free ligand exhibits a broad ν(O−H) band near 3200 cm⁻¹ and a ν(C−O) band near 1220 cm⁻¹. Upon deprotonation and coordination, the ν(O−H) band completely disappears. Simultaneously, the ν(C−O) band experiences a blue shift to ~1250–1270 cm⁻¹ due to the increased double-bond character of the phenolate C−O bond upon metal binding. In some cases, the phenol coordinates neutrally, leading to hemilabile behavior and coordination-induced O−H bond weakening[1].

Comparative Performance Analysis

To objectively evaluate Phenol, 2-(diphenylphosphinyl)-, we must compare it against standard alternatives: Triphenylphosphine oxide (TPPO) (a monodentate O-donor) and 2-(Diphenylphosphino)phenol (a bidentate P,O-donor).

While TPPO is ubiquitous in f-block metal extraction[2], it lacks the chelate effect, leading to lower thermodynamic stability in its complexes. Conversely, 2-(diphenylphosphino)phenol provides a soft phosphorus donor, making it ideal for late transition metals like Cobalt[3], but poorly suited for hard Lanthanides. Phenol, 2-(diphenylphosphinyl)- bridges this gap by offering a hard-hard chelating environment.

Table 1: Comparative Ligand Performance and IR Diagnostic Data

LigandDonor TypeCoordination Mode ν(P=O) Shift ν(O−H) StatusTypical Metal Preference
Triphenylphosphine oxide (TPPO) Hard OMonodentate κ1 -OYes ( Δν≈−40 cm⁻¹)N/ALanthanides, Actinides[2]
Phenol, 2-(diphenylphosphinyl)- Hard O, Hard OBidentate κ2 -O,O'Yes ( Δν≈−40 cm⁻¹)Absent (if deprotonated)Lanthanides, Early TM
2-(Diphenylphosphino)phenol Soft P, Hard OBidentate κ2 -P,ON/A (No P=O group)Absent (if deprotonated)Late TM (Co, Rh, Ir)[3]

Experimental Protocol for IR Validation

To ensure trustworthiness, every analytical protocol must be a self-validating system. The following workflow details the synthesis and IR validation of a Lanthanide complex using Phenol, 2-(diphenylphosphinyl)-, incorporating built-in controls to prevent false positives.

Step 1: Baseline Acquisition (Control) Record the ATR-FTIR spectrum of the pristine, free Phenol, 2-(diphenylphosphinyl)- ligand. Document the exact wavenumbers for ν(O−H) , ν(P=O) , and ν(C−O) . Causality: Instrument calibration drifts and solid-state packing effects can shift baseline values; running the free ligand on the same day ensures Δν calculations are perfectly accurate.

Step 2: Anhydrous Complexation In a Schlenk flask under an inert Argon atmosphere, dissolve 1.0 equivalent of anhydrous Ln(NO3​)3​ in dry ethanol. Add 2.0 equivalents of the ligand and 2.0 equivalents of triethylamine (to drive phenolate formation). Stir at room temperature for 4 hours.

Step 3: Isolation and Rigorous Drying Concentrate the mixture in vacuo and precipitate the complex using anhydrous diethyl ether. Wash with cold ether and dry strictly under high vacuum (10⁻³ mbar) for 12 hours. Causality: This step is critical. Adventitious water exhibits a broad ν(O−H) stretching band at 3300–3500 cm⁻¹. If the complex is not rigorously dried, residual water will mask the diagnostic disappearance of the phenolic O−H band, leading to an incorrect assignment of a neutral coordination mode.

Step 4: IR Acquisition and Decision Matrix Acquire the ATR-FTIR spectrum of the dried complex and apply the decision logic outlined in the visualizations below.

Visualizations

IR_Workflow A 1. Acquire Free Ligand IR Establish Baseline ν(P=O), ν(O-H) B 2. Synthesize Metal Complex (Anhydrous Conditions) A->B C 3. Acquire Complex IR (ATR-FTIR) B->C D Analyze ν(O-H) Region (3200-3400 cm⁻¹) C->D E Analyze ν(P=O) Region (1100-1200 cm⁻¹) C->E D1 Band Absent: Deprotonated Phenolate D->D1 D2 Band Present: Neutral Coordination D->D2 E1 Red Shift (Δν ~ -40 cm⁻¹): Phosphoryl O-Coordinated E->E1 E2 No Shift: Uncoordinated P=O E->E2

Fig 1. Step-by-step decision tree for validating ligand coordination modes via IR spectroscopy.

Coord_Modes L Phenol, 2-(diphenylphosphinyl)- (HL) M1 Monodentate (Neutral) κ¹-O(P=O) L->M1 Highly Acidic / Weak Metal M2 Bidentate (Anionic) κ²-O,O' L->M2 Base Added / Hard Metal (e.g., Ln³⁺) M3 Bidentate (Neutral) κ²-O,O' L->M3 Neutral Conditions / Transition Metals IR1 ν(P=O) Red-Shifted ν(O-H) Intact M1->IR1 IR2 ν(P=O) Red-Shifted ν(C-O) Blue-Shifted ν(O-H) Absent M2->IR2 IR3 ν(P=O) Red-Shifted ν(O-H) Shifted (H-bonded) M3->IR3

Fig 2. Logical relationship between reaction conditions, coordination modes, and resulting IR shifts.

References

  • Sun, H., Li, X., Klein, H.-F., & Haupt, H.-J. (2005). "Reaction of Acyl(hydrido)cobalt(III) Complexes with (2-Diphenylphosphanyl)phenol and Influence of Chelating Ligands Containing Hard/Soft Donor Atoms on the Stability of Cobalt Complexes." Organometallics.[Link]

  • Kadassery, K. J., Crawley, M. R., MacMillan, S. N., & Lacy, D. C. (2020). "A hemilabile manganese(I)–phenol complex and its coordination induced O–H bond weakening." Dalton Transactions.[Link]

  • Bowden, A. A., et al. (2009). "Complexes of triphenylphosphine oxide with lanthanide bromides." Inorganica Chimica Acta.[Link]

Sources

Validation

A Comparative Guide to Ligand Efficacy: Phenol, 2-(diphenylphosphinyl)- vs. (2-hydroxyphenyl)diphenylphosphine

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance with Supporting Experimental Data. The strategic selection of ligands is a cornerstone in the optimization of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance with Supporting Experimental Data.

The strategic selection of ligands is a cornerstone in the optimization of transition metal-catalyzed reactions, profoundly influencing catalytic activity, selectivity, and stability. This guide provides an in-depth comparison of two closely related yet functionally distinct phosphorus-based ligands: Phenol, 2-(diphenylphosphinyl)- and (2-hydroxyphenyl)diphenylphosphine. While both feature a phenol moiety, the oxidation state of the phosphorus atom—a phosphine oxide versus a phosphine—imparts significant differences in their electronic and steric properties, leading to divergent performance in catalytic applications. This analysis, grounded in experimental data from the scientific literature, will illuminate the nuances of their efficacy and provide a framework for rational ligand selection.

Structural and Electronic Properties: A Tale of Two Donors

The fundamental difference between Phenol, 2-(diphenylphosphinyl)- and (2-hydroxyphenyl)diphenylphosphine lies in the nature of the phosphorus center.

(2-hydroxyphenyl)diphenylphosphine is a classic P,O-bidentate ligand, featuring a trivalent phosphorus atom with a lone pair of electrons. This lone pair makes the phosphine group a strong σ-donor and a π-acceptor, capable of coordinating to a metal center and influencing its electronic properties. The adjacent hydroxyl group can also coordinate to the metal, forming a stable chelate ring.

Phenol, 2-(diphenylphosphinyl)- , on the other hand, possesses a pentavalent phosphorus atom in the form of a phosphine oxide. The P=O bond is highly polar, with the oxygen atom acting as a hard donor. This ligand can also act as a P,O-bidentate ligand, but the electronic properties are markedly different. The phosphine oxide is a weaker σ-donor compared to the phosphine, which can affect the electron density at the metal center.

Comparative Catalytic Performance

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The choice of ligand is critical for the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

LigandAryl HalideArylboronic AcidCatalyst SystemYield (%)Reference
(2-hydroxyphenyl)diphenylphosphine DerivativeAryl Bromides/ChloridesPhenylboronic AcidPalladium(II) ComplexGood to Excellent[1]
Phosphine Oxide Ligands (General)Aryl HalidesArylboronic AcidPalladium-basedVariable[2]

(2-hydroxyphenyl)diphenylphosphine and its derivatives have been successfully employed in Suzuki-Miyaura couplings. Palladium complexes of phosphine ligands containing a (trimethylsilyl)phenyl group, structurally related to the target ligand, have shown good catalytic activity.[1] The electron-rich phosphine center is generally effective in promoting the oxidative addition of aryl halides to the Pd(0) center.

For Phenol, 2-(diphenylphosphinyl)- type ligands, while specific data for the parent compound is limited, related phosphine oxide ligands have been investigated. Research into hybrid hard/soft ligands, including (2-hydroxy-5-methylphenyl)diphenylphosphineoxide, suggests their utility in forming stable metal complexes.[2] However, the generally lower σ-donating ability of the phosphine oxide may necessitate higher reaction temperatures or more reactive substrates to achieve comparable efficiency to their phosphine counterparts in reactions where oxidative addition is the rate-determining step.

Mechanistic Implications and Rationale for Experimental Design

The choice between a phosphine-phenol and a phosphine oxide-phenol ligand is a decision rooted in the desired electronic environment of the metal catalyst.

Experimental Workflow: Ligand Synthesis and Catalyst Preparation

G cluster_0 Ligand Synthesis cluster_1 Alternative Ligand Synthesis cluster_2 Catalyst Preparation Phenol Phenol Ortho_Lithiation Ortho_Lithiation Phenol->Ortho_Lithiation 1. n-BuLi Phosphination Phosphination Ortho_Lithiation->Phosphination 2. ClPPh2 HDPP (2-hydroxyphenyl)diphenylphosphine Phosphination->HDPP 3. Workup Ligand HDPP or PDP HDPP->Ligand HDPP_oxidation HDPP_oxidation PDP Phenol, 2-(diphenylphosphinyl)- HDPP_oxidation->PDP Oxidation (e.g., H2O2) PDP->Ligand Catalyst Active Pd(0) Catalyst Ligand->Catalyst Coordination Pd_precursor Pd(OAc)2 or Pd2(dba)3 Pd_precursor->Catalyst

Caption: Synthetic routes to the ligands and subsequent catalyst preparation.

Catalytic Cycle Considerations

G cluster_phosphine (2-hydroxyphenyl)diphenylphosphine (HDPP) cluster_phosphine_oxide Phenol, 2-(diphenylphosphinyl)- (PDP) Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 PdII_Ar Ar-Pd(II)-Ar' L Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' note1 Stronger σ-donor Facilitates Oxidative Addition note2 Weaker σ-donor May require more forcing conditions

Caption: Generalized Suzuki-Miyaura catalytic cycle with ligand influence.

The stronger σ-donating nature of the phosphine in (2-hydroxyphenyl)diphenylphosphine increases the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides.[3] Conversely, the electron-withdrawing nature of the phosphine oxide in Phenol, 2-(diphenylphosphinyl)- results in a more electron-deficient metal center. This can be advantageous in the reductive elimination step but may hinder the initial oxidative addition.

Experimental Protocols

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand ((2-hydroxyphenyl)diphenylphosphine or Phenol, 2-(diphenylphosphinyl)-), 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium precatalyst, ligand, and base.

  • Add the solvent system via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the Pd(0) active catalyst and the phosphine ligand.

  • Base: Essential for the transmetalation step to activate the boronic acid.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

  • Ligand-to-Metal Ratio: A ratio of 2:1 (or slightly higher) is common to ensure full coordination to the metal center and prevent catalyst decomposition.

Conclusion and Future Outlook

The choice between Phenol, 2-(diphenylphosphinyl)- and (2-hydroxyphenyl)diphenylphosphine as a ligand is a nuanced decision that depends on the specific requirements of the catalytic transformation.

  • (2-hydroxyphenyl)diphenylphosphine is likely to be the more effective ligand for a broader range of substrates in palladium-catalyzed cross-coupling reactions, especially those involving less reactive starting materials, due to its superior σ-donating ability that facilitates the oxidative addition step.

  • Phenol, 2-(diphenylphosphinyl)- may find utility in specific applications where a more electron-deficient catalyst is desired, or where the greater stability of the phosphine oxide to oxidation is a key consideration.

Further research involving a direct, systematic comparison of these two ligands in various catalytic systems would be highly valuable to the scientific community. Such studies would provide a clearer, data-driven basis for ligand selection and would undoubtedly contribute to the development of more efficient and robust catalytic processes.

References

Sources

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